molecular formula C₁₇H₉D₉N₆ B1164034 rac-Ruxolitinib-d9 (major)

rac-Ruxolitinib-d9 (major)

Cat. No.: B1164034
M. Wt: 315.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-Ruxolitinib-d9 (major), also known as Rac-Ruxolitinib-d9 (major), is a useful research compound. Its molecular formula is C₁₇H₉D₉N₆ and its molecular weight is 315.42. The purity is usually 95%.
BenchChem offers high-quality rac-Ruxolitinib-d9 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-Ruxolitinib-d9 (major) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₇H₉D₉N₆

Molecular Weight

315.42

Synonyms

β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile-d9;  INCB 018424-d9

Origin of Product

United States

Foundational & Exploratory

rac-Ruxolitinib-d9 (major) chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of rac-Ruxolitinib-d9 (Major) , a critical Stable Isotope Label (SIL) used in the bioanalysis of the JAK inhibitor Ruxolitinib.

Stable Isotope Internal Standard for Bioanalysis[1]

Executive Summary

rac-Ruxolitinib-d9 (Major) is the deuterium-labeled racemic form of Ruxolitinib (INCB018424), a selective Janus Kinase (JAK1/JAK2) inhibitor.[1] It serves as the "Gold Standard" Internal Standard (IS) for the quantification of Ruxolitinib in biological matrices (plasma, serum, urine) using LC-MS/MS.[1]

The designation "d9" indicates the substitution of nine hydrogen atoms with deuterium on the cyclopentyl ring, creating a mass shift of +9 Da.[1] This shift is sufficient to avoid isotopic interference (cross-talk) from the native drug's natural isotopes (M+1, M+2) while retaining identical chromatographic retention properties.[1] The term "rac" denotes that this standard is a racemic mixture of (R) and (S) enantiomers, whereas the active pharmaceutical ingredient (API) is the (R)-enantiomer.[1]

Chemical Identity & Structural Properties[1][2]

The core value of this compound lies in its structural fidelity to the analyte combined with a distinct mass signature.[1]

Physicochemical Specifications
PropertySpecification
Chemical Name 3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-d9)propanenitrile
CAS Number 2469553-67-9 (labeled); 941688-05-7 (unlabeled racemate)
Molecular Formula C₁₇H₉D₉N₆
Molecular Weight 315.42 g/mol (vs. 306.37 g/mol for unlabeled)
Isotopic Purity Typically ≥ 98% atom D; "Major" indicates d9 is the dominant isotopologue.[1][2][3][4][5][6][7]
Solubility Soluble in DMSO (>25 mg/mL), Methanol; slightly soluble in water.[1]
pKa ~4.3 (calculated, pyrrolo-pyrimidine N7)
Appearance Off-white to pale yellow solid
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the deuterated cyclopentyl moiety which confers the mass shift.[1]

Ruxolitinib_Structure Fig 1. Structural logic of rac-Ruxolitinib-d9 showing the site of deuteration. Cyclopentyl Cyclopentyl Ring (Fully Deuterated - d9) D D D D D D D D D Linker Chiral Center (rac) Propanenitrile Chain Cyclopentyl->Linker Attached at C3 Core Pyrazole-Pyrrolo[2,3-d]pyrimidine Scaffold Linker->Core N-linked

[1][8][9]

Synthesis & Isotopic Logic

The synthesis of rac-Ruxolitinib-d9 typically follows a convergent route similar to the API but utilizes a deuterated precursor.[1]

Synthetic Pathway[1][8]
  • Precursor Formation: The process begins with Cyclopentyl bromide-d9 (or a related deuterated cyclopentyl electrophile).[1]

  • Coupling: This electrophile reacts with the pyrazole core (often 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine protected derivative) or undergoes a Michael addition to a d9-labeled alkylidene intermediate.[1]

  • Racemic Nature: Unlike the API synthesis which employs asymmetric hydrogenation or chiral resolution to isolate the (R)-enantiomer, the IS synthesis usually proceeds without chiral induction, resulting in a 1:1 mixture of enantiomers (racemate).[1]

Why "Major"? In the context of stable isotopes, "Major" typically refers to the d9 isotopologue being the primary species (>90%) in the distribution, with minor amounts of d8 or d10 possible due to incomplete deuteration or H/D exchange during acidic workups.[1]

Bioanalytical Application (LC-MS/MS)

This is the primary use case for rac-Ruxolitinib-d9.[1] It is used to normalize data against matrix effects (ion suppression/enhancement) in pharmacokinetic (PK) studies.[1]

Protocol: Validated Quantification Workflow

Objective: Quantify Ruxolitinib in Human Plasma (1.0 – 1000 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma.[1]

    • Add 200 µL of Internal Standard Solution (rac-Ruxolitinib-d9, 500 ng/mL in Acetonitrile).

    • Vortex (1 min) and Centrifuge (10 min at 13,000 rpm).

    • Transfer supernatant to injection vial.[1]

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.[1]

    • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Detection (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • Analyte (Ruxolitinib): m/z 307.2 → 186.1[1]

      • IS (rac-Ruxolitinib-d9): m/z 316.2 → 186.1 (Note: The fragment ion 186.1 represents the pyrrolo-pyrimidine core, which remains unlabeled.[1] If the fragment retains the cyclopentyl ring, the transition would be shifted by +9 Da).[1]

      • Correction: Common fragmentation cleaves the cyclopentyl group.[1] If the monitored fragment contains the d9 ring, the transition is 316.2 → [Fragment+9]. If the fragment is the core, it is 316.2 → 186.[1]1. Verification: The major fragment for Ruxolitinib is typically the loss of the cyclopentyl-propanenitrile group or cleavage within it.[1] Standard methods often monitor 307→186.[1] For d9, if the label is lost, the product ion is identical (186).[1] If the label is retained, the product ion shifts.[1] Authoritative check: Most methods use the parent->core transition.[1] Since the d9 is on the cyclopentyl group which is cleaved off to form the 186 fragment, the daughter ion might be identical to the analyte or different depending on the exact cleavage.[1] However, to ensure specificity, it is better to monitor a transition where the label is retained or simply rely on the parent mass separation (307 vs 316) which is robust.

Analytical Logic Diagram

LCMS_Workflow Fig 2. LC-MS/MS Workflow utilizing rac-Ruxolitinib-d9 for normalization. cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Extract Protein Precipitation (Acetonitrile) Sample->Extract Spike Spike IS: rac-Ruxolitinib-d9 Spike->Extract Separation HPLC Separation (C18 Column) Extract->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Analyte: 307.2 > 186.1 IS: 316.2 > 186.1 Ionization->Detection

Handling, Stability & Safety
  • Storage: Store neat solid at -20°C . Protect from light and moisture.[1][6]

  • Reconstitution: Prepare stock solutions in DMSO or Methanol (1 mg/mL). These stocks are typically stable for 1 month at -20°C.[1]

  • Chiral Considerations: Because the IS is racemic, it will elute as a single peak on an achiral C18 column.[1] If a chiral column is used, the IS will split into two peaks (R and S).[1] Ensure the integration window covers the (R)-isomer which co-elutes with the drug.[1]

  • Hygroscopicity: Deuterated compounds can be slightly more hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]

References
  • Santa Cruz Biotechnology. rac-Ruxolitinib-d9 (Major) Product Data Sheet. CAS 941688-05-7 (unlabeled).[1][9] [1][9]

  • LGC Standards. rac-Ruxolitinib-d9 (major) Reference Standard. Product Code TRC-R701998.[1] [1]

  • National Institutes of Health (NIH) / PMC. Development and validation of an LC-MS/MS method for ruxolitinib quantification. (2024).[1] Discusses IS usage and fragmentation patterns.

  • MedChemExpress. Ruxolitinib-d9 (INCB18424-d9) Datasheet. Confirmation of application as Internal Standard.

  • Simson Pharma. Rac Ruxolitinib-D9 Certificate of Analysis Data.

Sources

Navigating Bioanalytical Assays: A Technical Guide to rac-Ruxolitinib-d9 (CAS 2469553-67-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of rac-Ruxolitinib-d9 (CAS 2469553-67-9), a deuterated analog of the Janus kinase (JAK) inhibitor, Ruxolitinib. Designed for professionals in research and drug development, this document delves into the essential physicochemical properties, analytical applications, and handling of this stable isotope-labeled internal standard.

Introduction: The Significance of Deuterated Internal Standards in Quantitative Bioanalysis

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, kinases that play a crucial role in the signaling of various cytokines and growth factors involved in hematopoiesis and immune function.[1] It is approved for the treatment of myelofibrosis and polycythemia vera.[2] Precise quantification of Ruxolitinib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.

Stable isotope-labeled internal standards, such as rac-Ruxolitinib-d9, are the gold standard in quantitative mass spectrometry-based bioanalysis.[2] By incorporating nine deuterium atoms, the mass of the molecule is shifted without significantly altering its chemical properties. This allows it to co-elute with the unlabeled analyte (Ruxolitinib) during chromatographic separation and experience similar ionization efficiency and matrix effects in the mass spectrometer.[2] The use of a deuterated internal standard enables accurate and precise quantification by correcting for variability during sample preparation and analysis.[2] rac-Ruxolitinib-d9 serves as an ideal tool for researchers developing and validating robust bioanalytical methods for Ruxolitinib.

Physicochemical Properties

The fundamental properties of rac-Ruxolitinib-d9 are summarized in the table below. Understanding these characteristics is essential for its proper handling, storage, and use in analytical method development.

PropertyValueSource(s)
CAS Number 2469553-67-9[1][3][4][5][6][7][8]
Molecular Formula C₁₇H₉D₉N₆[3][5][6][7][8]
Molecular Weight 315.42 g/mol [3][5][6][7][8]
Synonyms (Rac)-INCB18424-d9, Ruxotinib racemate-d9[1][4]
Appearance White to yellow solid[1]
Purity >95% (typically analyzed by HPLC)[3][5]
Solubility Soluble in DMSO and Ethanol[9]
Unlabeled CAS 941688-05-7 (rac-Ruxolitinib)[1][3]

Application in Quantitative Bioanalysis: LC-MS/MS

The primary application of rac-Ruxolitinib-d9 is as an internal standard for the quantification of Ruxolitinib in biological matrices, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality in Method Development

The choice of a deuterated internal standard is a critical decision in bioanalytical method development. The structural similarity between rac-Ruxolitinib-d9 and Ruxolitinib ensures they behave almost identically during extraction from the biological matrix, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar ionization response are fundamental to correcting for any sample loss during processing and for mitigating the impact of matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate ratiometric quantification.

Experimental Protocol: Quantification of Ruxolitinib in Human Plasma

This protocol outlines a general procedure for the quantification of Ruxolitinib in human plasma using rac-Ruxolitinib-d9 as an internal standard. This method is based on principles described in various validated bioanalytical assays.[4][5][10][11]

3.2.1. Materials and Reagents

  • Ruxolitinib reference standard

  • rac-Ruxolitinib-d9 (Internal Standard)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

3.2.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ruxolitinib and rac-Ruxolitinib-d9 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Ruxolitinib by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50 v/v).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the rac-Ruxolitinib-d9 stock solution with methanol.

3.2.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in methanol to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3.2.4. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm) is commonly used.[5]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Formic acid in water or 2.0 mM Ammonium acetate in water.[5][11]

    • Mobile Phase B: 0.1% Formic acid in methanol or Acetonitrile.[5][11]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ruxolitinib: m/z 307.1 → 186.0[11]

    • rac-Ruxolitinib-d9: m/z 316.1 → 185.9[11]

3.2.5. Data Analysis

The concentration of Ruxolitinib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from the analysis of plasma samples spiked with known concentrations of Ruxolitinib.

Workflow Visualization

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add IS (rac-Ruxolitinib-d9) in Methanol (150 µL) plasma->is_addition vortex Vortex Mix (Protein Precipitation) is_addition->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (MRM Detection) ionization->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantify Ruxolitinib Concentration ratio->quantification calibration Calibration Curve calibration->quantification

Caption: Workflow for the quantification of Ruxolitinib in plasma using rac-Ruxolitinib-d9.

Synthesis Outline

While specific synthesis details for rac-Ruxolitinib-d9 are proprietary, a plausible synthetic route can be inferred from the known synthesis of Ruxolitinib, utilizing deuterated starting materials. The key is the introduction of the deuterated cyclopentyl group.

Synthesis_Scheme start_A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate_A 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine start_A->intermediate_A Suzuki Coupling start_B 1-(3-Bromopropanoyl)pyrazole intermediate_B 3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile start_B->intermediate_B Alkylation start_C Cyclopentanone-d10 intermediate_C Cyclopentyl-d9-magnesium bromide start_C->intermediate_C Grignard Formation intermediate_A->intermediate_B final_product rac-Ruxolitinib-d9 intermediate_B->final_product Michael Addition with Deuterated Grignard Reagent intermediate_C->final_product

Caption: Plausible synthetic pathway for rac-Ruxolitinib-d9.

Stability and Storage

Proper storage and handling are critical to maintain the integrity and purity of rac-Ruxolitinib-d9.

ConditionRecommendationSource(s)
Long-term Storage (Neat Solid) -20°C, stored under nitrogen.[3][4]
Solutions in Solvent -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen).[4]
Chemical Stability Stable under recommended storage conditions.[4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[4]

Safety Precautions

rac-Ruxolitinib-d9 is intended for laboratory research use only.[1][4] While it is not classified as a hazardous substance, standard laboratory safety practices should be followed.[4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

  • Consult the Safety Data Sheet (SDS) for complete safety information.[4]

References

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. (2023). PMC. [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. (2023). PubMed. [Link]

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. (2024). PubMed. [Link]

  • Development and application of an LC-MS/MS method for pharmacokinetic study of ruxolitinib in children with hemophagocytic lymphohistiocytosis. (2021). Analytical Methods (RSC Publishing). [Link]

  • rac-Ruxolitinib-d9. Pharmaffiliates. [Link]

  • ruxolitinib-impurities. Pharmaffiliates. [Link]

  • N-Nitroso Ruxolitinib (S Isomer) | CAS No. NA. SynZeal. [Link]

  • DEUTERATED DERIVATIVES OF RUXOLITINIB - European Patent Office - EP 3882249 B1. EPO. [Link]

  • rac-Ruxolitinib-d9-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis. PI & PI Biotech Inc. [Link]

  • Rac Ruxolitinib-D9 2469553-67-9. Lotusfeet Pharma. [Link]

  • What is Deuterated Ruxolitinib used for?. (2024). Jubilant Biosys. [Link]

Sources

A Technical Guide to rac-Ruxolitinib-d9 (major): Properties and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Deuteration in Advanced Drug Analysis

In the landscape of modern drug development and bioanalysis, stable isotope-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision.[1][2] Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier, non-radioactive isotope deuterium (²H), represent the gold standard for quantitative mass spectrometry.[1][3] This guide provides an in-depth look at rac-Ruxolitinib-d9, a deuterated analog of the Janus kinase (JAK) inhibitor Ruxolitinib. Ruxolitinib is a targeted therapy used in the treatment of myeloproliferative neoplasms by inhibiting JAK1 and JAK2.[4][5] Its deuterated form, rac-Ruxolitinib-d9, serves as a critical tool for researchers, enabling robust quantification in complex biological matrices.

The strategic incorporation of deuterium into the Ruxolitinib molecule, specifically on the cyclopentyl ring, results in a compound that is chemically almost identical to the parent drug but mass-shifted.[6][7] This mass difference is the key to its utility in isotope dilution mass spectrometry, a technique that corrects for variability during sample preparation and analysis.[1] This guide will detail the core molecular properties of rac-Ruxolitinib-d9 and illustrate its practical application in a typical bioanalytical workflow.

Core Molecular Attributes of rac-Ruxolitinib-d9 (major)

The fundamental characteristics of a reference standard are its molecular formula and weight. These properties are critical for accurate preparation of stock solutions, calibration standards, and quality controls in any quantitative assay.

Chemical Name: 3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-d9)propanenitrile[6]

The designation "d9" indicates that nine hydrogen atoms on the cyclopentyl moiety have been replaced with deuterium. This extensive labeling provides a significant mass shift from the unlabeled analyte, which is ideal for preventing isotopic crosstalk in mass spectrometry.

PropertyValueSource(s)
Chemical Formula C₁₇H₉D₉N₆[6][7][8]
Average Molecular Weight 315.42 g/mol [7][8][9]
CAS Number 2469553-67-9[6][10]
Unlabeled CAS Number 941688-05-7[7][8]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The utility of rac-Ruxolitinib-d9 is grounded in the principle of Isotope Dilution Mass Spectrometry (IDMS). In a typical bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, a known amount of the deuterated internal standard (IS) is added to the unknown sample at the very beginning of the sample preparation process.[1] Because the deuterated standard is chemically and physically almost identical to the analyte (unlabeled Ruxolitinib), it experiences the same processing effects.[3][11]

Any loss of material during extraction, inconsistency in instrument injection volume, or fluctuation in ionization efficiency (known as matrix effects) will affect both the analyte and the internal standard to the same degree.[1][12] The mass spectrometer, however, can distinguish between the two compounds based on their mass difference.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration, leading to highly accurate and precise measurements.[1][12]

Experimental Workflow: Quantifying Ruxolitinib in Plasma using LC-MS/MS

The following protocol outlines a standard workflow for the quantification of Ruxolitinib in human plasma samples, a common requirement in pharmacokinetic studies. This workflow leverages rac-Ruxolitinib-d9 as an internal standard to ensure data integrity.

Protocol Steps:
  • Preparation of Standards:

    • Prepare a stock solution of Ruxolitinib and rac-Ruxolitinib-d9 (IS) in a suitable organic solvent (e.g., DMSO or Methanol).

    • Generate a series of calibration curve (CC) standards by spiking known concentrations of Ruxolitinib into blank plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of each CC, QC, and unknown plasma sample into a 96-well plate.

    • Add 20 µL of the rac-Ruxolitinib-d9 working solution to every well (except for blank matrix samples).

    • Vortex the plate briefly.

    • Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.

    • Vortex the plate for 2 minutes to ensure thorough mixing.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5 µL) of the supernatant onto a suitable reverse-phase HPLC or UPLC column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate Ruxolitinib from other plasma components.

    • Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • Ruxolitinib MRM Transition: e.g., m/z 307.2 → 186.1

      • rac-Ruxolitinib-d9 MRM Transition: e.g., m/z 316.2 → 186.1

  • Data Processing:

    • Integrate the peak areas for both the Ruxolitinib and rac-Ruxolitinib-d9 MRM transitions.

    • Calculate the peak area ratio (Ruxolitinib Area / IS Area) for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the CC standards.

    • Determine the concentration of Ruxolitinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (CC, QC, Unknown) Add_IS Spike with rac-Ruxolitinib-d9 (IS) Plasma->Add_IS Add known amount of IS Precip Protein Precipitation (Acetonitrile) Add_IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto LC Column Supernatant->Inject Transfer for Analysis LC_Sep Chromatographic Separation Inject->LC_Sep MS_Detect Tandem MS Detection (MRM) LC_Sep->MS_Detect Analyte & IS co-elute Integrate Integrate Peak Areas (Analyte & IS) MS_Detect->Integrate Generate Chromatograms Ratio Calculate Peak Area Ratio Integrate->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify Interpolation

Caption: Bioanalytical workflow for Ruxolitinib quantification.

Expertise & Causality: Why Deuterated Standards Are Superior

The choice of a deuterated internal standard over other alternatives (e.g., a structurally similar analog) is a deliberate one, rooted in the goal of minimizing analytical variability.[1] A deuterated standard co-elutes with the analyte during chromatography and experiences identical ionization efficiency in the mass spectrometer's source.[11] This perfect co-elution is critical because it ensures that both compounds are subjected to the exact same matrix effects at the exact same time, providing the most accurate normalization.[1]

Furthermore, the placement of the deuterium labels is a key consideration. The nine deuterium atoms on the cyclopentyl group of rac-Ruxolitinib-d9 are on a part of the molecule that is not typically a primary site of metabolism.[13] This reduces the likelihood of a "kinetic isotope effect" (KIE), where the stronger carbon-deuterium bond can slow down metabolic reactions.[14][15] While KIE is a valuable tool in drug discovery to intentionally alter metabolism, it is generally undesirable for an internal standard, as it could cause the standard to behave differently from the analyte in vivo if metabolic stability is being assessed.[14][16]

Conclusion

rac-Ruxolitinib-d9 (major) is a vital research tool for drug development professionals. Its well-defined molecular formula (C₁₇H₉D₉N₆) and molecular weight (315.42 g/mol ) provide the foundation for its use as an internal standard.[7][8][9] By enabling highly precise and accurate quantification through isotope dilution mass spectrometry, it underpins the reliability of pharmacokinetic, toxicokinetic, and other bioanalytical studies essential for regulatory submission and clinical success.[2] The self-validating nature of using a stable isotope-labeled standard like rac-Ruxolitinib-d9 ensures the highest data integrity, providing researchers with confidence in their results.

References

  • Lotusfeet Pharma. Rac Ruxolitinib-D9 2469553-67-9. [Link]

  • Baillie, T. A. (1981). Isotope effects: definitions and consequences for pharmacologic studies. Pharmacology & therapeutics, 12(3), 527-543. [Link]

  • Pharmaffiliates. rac-Ruxolitinib-d9. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Guengerich, F. P. (2010). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in molecular biology (Clifton, N.J.), 634, 191-206. [Link]

  • Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Science & Emerging Drugs, 11(1). [Link]

  • Odoemelam, V. U. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Engineering, 5(6), 335-339. [Link]

  • Obach, R. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PloS one, 13(11), e0206941. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Tung, R. (2016). Deuterated derivatives of ruxolitinib. U.S.
  • PI & PI Biotech Inc. rac-Ruxolitinib-d9. [Link]

  • DC Chemicals. Deuruxolitinib. [Link]

Sources

Technical Guide: Comparative Analysis of Ruxolitinib and rac-Ruxolitinib-d9 in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Ruxolitinib vs. rac-Ruxolitinib-d9 Internal Standard Content Type: Technical Whitepaper / Method Development Guide Audience: Bioanalytical Scientists, PK/PD Researchers, Mass Spectrometry Specialists

Executive Summary

In quantitative bioanalysis, the selection of an internal standard (IS) is the single most critical variable for ensuring data integrity. For Ruxolitinib (Jakafi®), a selective JAK1/JAK2 inhibitor, the industry-standard IS is rac-Ruxolitinib-d9 .

This guide dissects the physicochemical and chromatographic divergences between the analyte (Ruxolitinib) and its stable isotope-labeled counterpart. While they are chemically similar, the racemic nature ("rac") and the deuterium load ("d9") of the internal standard introduce specific kinetic and thermodynamic behaviors that must be accounted for during method development to prevent quantification bias.

Part 1: Molecular Architecture & Physicochemical Divergence

To the uninitiated, the IS appears to be a simple "heavy" version of the drug. However, two critical distinctions exist: Chirality and Isotopic Substitution .[1]

Comparative Specification Table
FeatureRuxolitinib (Analyte) rac-Ruxolitinib-d9 (Internal Standard)
Stereochemistry Enantiopure (R)-isomer Racemic Mixture (50:50 R/S)
Chemical Formula


Molecular Weight ~306.37 g/mol ~315.43 g/mol (+9 Da shift)
Isotopic Labeling Natural AbundanceCyclopentyl-d9 (Ring fully deuterated)
CAS Number 941678-49-52469553-67-9 (or similar for salt forms)
Key Risk Subject to chiral inversion (rare)Peak splitting on chiral columns
The "rac" Factor: Chirality Implications

Ruxolitinib is the (R)-enantiomer .[2] The S-enantiomer is significantly less potent (approx.[2] 10-fold) [1].[3] The Internal Standard is racemic , meaning it contains equimolar amounts of (R)-Ruxolitinib-d9 and (S)-Ruxolitinib-d9.

  • On Achiral Columns (e.g., C18): The (R) and (S) enantiomers possess identical hydrophobicities and will co-elute as a single peak. The racemic nature of the IS is analyticaly invisible here, making it a valid IS for standard PK assays.

  • On Chiral Columns: The IS will split into two distinct peaks. If your method uses chiral chromatography to monitor enantiomeric purity, you must ensure you integrate only the (R)-d9 peak that corresponds to the drug's retention time, or validate the use of the total IS area.

The "d9" Factor: Mass Shift & Stability

The replacement of 9 hydrogen atoms with deuterium on the cyclopentyl ring provides a mass shift of +9 Da .

  • Crosstalk Prevention: This shift is sufficient to prevent "isotopic crosstalk" (M+0 signal from the IS contributing to the analyte channel, or M+9 natural isotopes from the analyte contributing to the IS channel).

  • Metabolic Stability: The C-D bond is shorter and stronger than the C-H bond (Kinetic Isotope Effect).[4] While this primarily affects metabolism studies, in LC-MS, it ensures the IS does not degrade during sample processing [2].

Part 2: The Deuterium Isotope Effect in Chromatography

A common misconception is that isotopically labeled standards always co-elute perfectly with the analyte. With a high deuterium load (d9), this is often false in Reverse Phase Liquid Chromatography (RPLC).

Mechanism of Retention Time Shift

Deuterated compounds are slightly less lipophilic than their protium counterparts.

  • Observation: rac-Ruxolitinib-d9 may elute slightly earlier than Ruxolitinib.

  • Risk: If the shift is significant (>0.1 min) and the MRM window is too tight, the IS peak might be cut off. Furthermore, if matrix suppression zones are narrow, the IS and analyte may experience different ionization environments.

IsotopeEffect cluster_legend Chromatographic Impact D Deuteration (d9) Lip Reduced Lipophilicity (C-D bond length < C-H) D->Lip RT Retention Time Shift (Elutes Earlier) Lip->RT Risk Matrix Effect Decoupling RT->Risk If shift > 0.1 min

Figure 1: The causal chain of the Deuterium Isotope Effect in RPLC. High deuterium load reduces interaction with the C18 stationary phase, potentially causing earlier elution.

Part 3: Validated LC-MS/MS Protocol Strategy

This protocol is designed for Achiral quantification (Standard PK/PD) using a C18 stationary phase.

Sample Preparation (Protein Precipitation)
  • Rationale: Ruxolitinib is highly protein-bound (approx. 97%). Simple protein precipitation (PPT) is preferred over SPE for high-throughput, provided the IS is added before the precipitation step to compensate for recovery losses.

Protocol:

  • Aliquot: 50 µL Plasma into a 96-well plate.

  • IS Addition: Add 20 µL of rac-Ruxolitinib-d9 working solution (e.g., 500 ng/mL in 50% MeOH).

    • Critical: Vortex immediately. The IS must equilibrate with plasma proteins to track extraction efficiency accurately.

  • Precipitation: Add 200 µL Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex 5 min @ 1200 rpm; Centrifuge 10 min @ 4000 g.

  • Dilution: Transfer 100 µL supernatant to clean plate; dilute with 100 µL Water (to match initial mobile phase).

LC Conditions (Achiral)
  • Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration essential)

Mass Spectrometry Parameters (MRM)

Use Positive Electrospray Ionization (ESI+).

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Ruxolitinib 307.2 (

)
186.13550
rac-Ruxolitinib-d9 316.2 (

)
186.13550

Note: Both analyte and IS share the same product ion core structure (pyrrolo[2,3-d]pyrimidine), but the precursor mass ensures selectivity.

Part 4: Method Development Decision Tree

Use this logic flow to determine if the "rac" or "d9" properties are negatively impacting your assay.

MethodDev Start Start Method Development ColSel Select Column Type Start->ColSel Achiral Achiral (C18/C8) ColSel->Achiral Chiral Chiral (Amylose/Cellulose) ColSel->Chiral CheckRT Check Retention Time (RT) Drug vs IS Achiral->CheckRT Split Does IS split into 2 peaks? Chiral->Split Shift Is RT shift > 0.1 min? CheckRT->Shift Action1 Proceed. rac-IS co-elutes. Treat as single peak. Split->Action1 No (Poor Res) Action2 CRITICAL: Integrate only (R)-d9 peak matching Drug RT. Split->Action2 Yes Action3 Adjust Gradient slope or reduce d-count (use d4/d5). Shift->Action3 Yes Action4 Validate Method Shift->Action4 No Action2->Action4

Figure 2: Decision matrix for handling rac-Ruxolitinib-d9 based on column selection and chromatographic behavior.

Part 5: Troubleshooting & Quality Control

Acceptance Criteria for IS Response

In a regulated environment (FDA/EMA), the IS response must be consistent.

  • Variation: IS peak area should not vary >15% between standards and QC samples.

  • Drift: If IS response drops over the run, check for "charging" of the source or matrix accumulation on the column.

Handling Chiral Inversion

While Ruxolitinib is chemically stable, biological inversion is theoretically possible but rare.

  • Test: If using an achiral method, you cannot detect if the drug converts from R to S in vivo.

  • Validation: Run a subset of samples on a Chiral Column (e.g., Chiralpak AD-RH). If the drug peak remains single and matches the (R)-d9 peak of the IS, the achiral method is valid.

References

  • Duan, Y., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. National Institutes of Health (PMC). Available at: [Link]

  • Wotherspoon, A. T. L., & Darwish, T. A. (2019).[4] A rapid MS/MS method to assess the deuterium kinetic isotope effect. ANSTO. Available at: [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Available at: [Link]

Sources

Introduction: The Role of Isotopically Labeled Standards in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to rac-Ruxolitinib-d9

Ruxolitinib is a potent and selective inhibitor of Janus-associated kinases (JAK1 and JAK2), pivotal in the treatment of myeloproliferative neoplasms like myelofibrosis and polycythemia vera.[1][2][3] The rigorous process of drug development and clinical monitoring necessitates highly accurate and precise quantification of the active pharmaceutical ingredient (API) in biological matrices. This is where isotopically labeled internal standards become indispensable. This guide provides a comprehensive technical overview of rac-Ruxolitinib-d9, a deuterated, racemic form of Ruxolitinib, elucidating its nomenclature, properties, and critical application as an internal standard in analytical methodologies.

Nomenclature and Chemical Identity

The naming of rac-Ruxolitinib-d9 precisely describes its chemical nature. The prefix "rac-" indicates it is a racemate, a mixture containing equal amounts of both the (R) and (S) enantiomers. The "-d9" suffix signifies that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.

Synonyms and Identifiers

The compound is known by several names across different suppliers and databases, which are summarized below for clarity.

IdentifierValueSource(s)
IUPAC Name 3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile[4]
Common Synonyms (Rac)-INCB18424-d9, Ruxotinib racemate-d9, [2H9]-Ruxolitinib (racemic mixture)[5][6]
3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-d9)propanenitrile[7]
β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile-d9[8]
CAS Number 2469553-67-9[4][5][7]
Molecular Formula C₁₇H₉D₉N₆[7][8][9]
Molecular Weight ~315.42 g/mol [8]
Structural Relationships

The relationship between the active R-enantiomer of Ruxolitinib, its S-enantiomer, the racemate, and the deuterated standard is crucial for understanding its application.

G cluster_0 Non-Deuterated Forms cluster_1 Deuterated Analytical Standard Ruxolitinib\n(R-enantiomer, API) Ruxolitinib (R-enantiomer, API) rac-Ruxolitinib\n(Racemic Mixture) rac-Ruxolitinib (Racemic Mixture) Ruxolitinib\n(R-enantiomer, API)->rac-Ruxolitinib\n(Racemic Mixture) 50% ent-Ruxolitinib\n(S-enantiomer) ent-Ruxolitinib (S-enantiomer) ent-Ruxolitinib\n(S-enantiomer)->rac-Ruxolitinib\n(Racemic Mixture) 50% rac-Ruxolitinib-d9 rac-Ruxolitinib-d9 rac-Ruxolitinib\n(Racemic Mixture)->rac-Ruxolitinib-d9 Deuteration (9 x D on cyclopentyl ring)

Structural relationship between Ruxolitinib forms.

The Scientific Rationale for Deuterated Internal Standards

Expertise: The Principle of Isotope Dilution Mass Spectrometry

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its accuracy relies on the use of an internal standard (IS). An ideal IS behaves identically to the analyte during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.

A stable isotope-labeled (SIL) compound, such as rac-Ruxolitinib-d9, is the preferred choice. It co-elutes with the non-deuterated analyte (Ruxolitinib) but has a higher mass-to-charge ratio (m/z). This co-elution ensures that any variations in sample preparation (e.g., incomplete extraction recovery) or matrix effects (e.g., ion suppression) affect both the analyte and the IS proportionally. By measuring the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to highly accurate and reproducible quantification. The nine deuterium atoms in rac-Ruxolitinib-d9 provide a mass shift of +9 Da, which is sufficient to prevent isotopic crosstalk from the natural abundance of ¹³C in the analyte.

Trustworthiness: A Self-Validating Analytical System

The use of a SIL-IS creates a self-validating system. A consistent analyte-to-IS peak area ratio across replicate injections, even with minor fluctuations in absolute peak areas, demonstrates the robustness of the method. This internal correction is what makes the technique trustworthy and is a standard requirement by regulatory agencies for bioanalytical method validation.

Experimental Protocol: Bioanalysis of Ruxolitinib

The following is a representative protocol for the quantification of Ruxolitinib in human plasma using rac-Ruxolitinib-d9 as an internal standard.

Workflow Overview

G cluster_workflow LC-MS/MS Bioanalytical Workflow A 1. Sample Preparation - Thaw plasma samples - Spike with rac-Ruxolitinib-d9 IS B 2. Protein Precipitation - Add acetonitrile to plasma - Vortex & Centrifuge A->B C 3. Supernatant Transfer - Collect clear supernatant - Dilute if necessary B->C D 4. LC-MS/MS Analysis - Inject sample onto LC system - Separate analyte from matrix C->D E 5. Detection - Monitor MRM transitions for Ruxolitinib & rac-Ruxolitinib-d9 D->E F 6. Quantification - Calculate Peak Area Ratio - Determine concentration from calibration curve E->F

Sources

Methodological & Application

Application Note & Protocol: Preparation and Handling of rac-Ruxolitinib-d9 Stock Solutions for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, handling, and quality control of rac-Ruxolitinib-d9 stock solutions intended for use as an internal standard in bioanalytical studies. Adherence to these protocols is critical for ensuring the accuracy, precision, and robustness of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We delve into the scientific rationale behind solvent selection, storage conditions, and validation practices, grounding our recommendations in established regulatory frameworks and physicochemical principles.

Introduction: The Imperative for a Stable Isotope-Labeled Internal Standard

Ruxolitinib is a potent inhibitor of Janus-associated kinases (JAK1 and JAK2) used in the treatment of myeloproliferative neoplasms.[1][2] The precise quantification of Ruxolitinib in complex biological matrices like plasma or urine is fundamental to pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[3] LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and selectivity.[1]

The reliability of any LC-MS/MS bioanalytical method hinges on its ability to correct for variability during the analytical process.[4] Stable isotope-labeled (SIL) internal standards are the preferred choice for this, a recommendation supported by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] rac-Ruxolitinib-d9 (CAS No. 2469553-67-9) is the deuterated analogue of Ruxolitinib.[7] Because it is chemically and structurally identical to the analyte, it co-elutes chromatographically and exhibits nearly identical behavior during sample extraction and ionization.[4][8] This allows it to effectively normalize variations caused by sample loss, instrument drift, and matrix effects, thereby ensuring the integrity and precision of the quantitative data.[8][9]

The accuracy of the entire bioanalytical method begins with the precise preparation of the internal standard stock solution. This guide establishes an authoritative protocol to achieve that foundational requirement.

Scientific Rationale: Causality Behind Experimental Choices

A robust protocol is built on understanding the "why" behind each step. Here, we explain the key decisions in preparing a rac-Ruxolitinib-d9 stock solution.

  • Solvent Selection (Dimethyl Sulfoxide - DMSO): The choice of solvent is dictated by the need for high solubility and long-term stability. Ruxolitinib exhibits excellent solubility in DMSO (e.g., ≥ 100 mg/mL), ensuring complete dissolution and preventing the possibility of micro-precipitation, which would compromise concentration accuracy.[10] In contrast, its solubility in aqueous media is poor.[11][12] While other organic solvents like ethanol are viable, DMSO's superior solvating power for this compound class makes it the ideal choice for a high-concentration primary stock solution.[11][13]

  • Gravimetric and Volumetric Precision: Bioanalysis demands the highest degree of accuracy. The initial concentration of the primary stock solution is a critical parameter that propagates through all subsequent dilutions for calibration curves and quality control (QC) samples. Therefore, the use of a calibrated, high-precision analytical balance for weighing the neat material and Class A volumetric flasks for dissolution is non-negotiable.

  • Storage Conditions (-20°C to -80°C): The long-term stability of the stock solution is paramount for the duration of a study. Storing the solution at ultra-low temperatures (-80°C is preferred) serves two primary functions:

    • Minimizes Solvent Evaporation: Even with tightly sealed vials, minute evaporation of volatile organic solvents can occur at higher temperatures over time, leading to an increase in the standard's concentration.

    • Inhibits Degradation: While Ruxolitinib is stable under recommended conditions, ultra-low temperatures significantly slow any potential kinetic degradation pathways.[14] Solutions of Ruxolitinib in DMSO are reported to be stable for at least 3-6 months when stored at -20°C or below.[13][14]

  • Aliquoting Strategy: Repeated freeze-thaw cycles can introduce variability. Water condensation can occur upon warming, diluting the stock, while repeated temperature changes can accelerate degradation. Preparing multiple, single-use aliquots from the primary stock is a critical best practice to mitigate these risks and preserve the integrity of the standard over its lifespan.

Materials and Equipment

ItemSpecification
Reference Standard rac-Ruxolitinib-d9 (CAS: 2469553-67-9) with Certificate of Analysis (CoA)
Solvent Dimethyl Sulfoxide (DMSO), HPLC or Spectrophotometric Grade, ≥99.9%
Analytical Balance 4 or 5-decimal place, calibrated
Volumetric Flasks Class A (e.g., 1 mL, 5 mL, 10 mL)
Pipettes Calibrated positive displacement or air displacement pipettes with appropriate tips
Vials Amber glass or polypropylene cryovials with PTFE-lined screw caps
Sonicator Laboratory-grade ultrasonic bath
Vortex Mixer Standard laboratory vortexer
Desiccator To allow standards to equilibrate to room temperature

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the steps to prepare a highly accurate 1 mg/mL primary stock solution of rac-Ruxolitinib-d9.

  • Pre-Weighing Equilibration: Place the sealed container of rac-Ruxolitinib-d9 neat material in a desiccator at room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder upon opening, which would introduce weighing inaccuracies.

  • Accurate Weighing: On a calibrated analytical balance, accurately weigh approximately 1.0 mg of the rac-Ruxolitinib-d9 powder into a suitable weighing vessel. Record the exact mass to the highest precision possible (e.g., 1.024 mg).

  • Quantitative Transfer: Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask. Rinse the weighing vessel multiple times with small volumes of DMSO, transferring each rinse into the volumetric flask to ensure no material is lost.

  • Dissolution: Add DMSO to the volumetric flask to approximately 70% of the final volume. Cap the flask and vortex gently. Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.[15]

  • Dilution to Volume: After the solution has returned to room temperature, carefully add DMSO dropwise until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Concentration Calculation: Calculate the precise concentration of the stock solution using the actual mass weighed and the purity value stated on the Certificate of Analysis (CoA).

    Formula: Exact Conc. (mg/mL) = [Mass weighed (mg) × Purity (% / 100)] / Flask Volume (mL)

    Example: If 1.024 mg was weighed, the purity is 99.5%, and the flask volume is 1.0 mL: Exact Conc. = [1.024 mg × 0.995] / 1.0 mL = 1.019 mg/mL

  • Aliquoting and Storage: Immediately dispense the primary stock solution into appropriately labeled, low-volume amber glass or polypropylene cryovials (e.g., 50-100 µL per vial). Store all aliquots in a freezer at -20°C for short-term use or -80°C for long-term storage.[13][16]

Quality Control and Validation of Stock Solutions

The preparation of the stock solution is the first step in the validation of a bioanalytical method.[17][18]

  • Documentation: Every step, from weighing to final storage, must be meticulously documented in a laboratory notebook. This includes the lot number of the standard, its purity, the exact mass, final volume, calculated concentration, date of preparation, and assigned expiry date.

  • Stability Assessment: The stability of the internal standard in the stock solution must be demonstrated under the conditions of storage and use, as mandated by regulatory guidelines like the ICH M10.[17][18] This is typically done by comparing the response of an aged solution against a freshly prepared one.

  • Use in Assays: To prevent cross-contamination and ensure data integrity, calibration standards and quality control samples for a bioanalytical run should be prepared from separate primary stock solutions of the analyte and the internal standard.[18]

Summary of Key Parameters

ParameterRecommendationRationale
Compound rac-Ruxolitinib-d9Stable isotope-labeled internal standard.[19]
CAS Number 2469553-67-9Unique chemical identifier.[20]
Primary Solvent Dimethyl Sulfoxide (DMSO)High solubility ensures complete dissolution.[10][15]
Typical Stock Conc. 1 mg/mLA standard concentration for easy serial dilutions.
Storage (Neat) -20°CPreserves the integrity of the solid material.[16]
Storage (Solution) -80°C (preferred) or -20°CMinimizes solvent evaporation and potential degradation.[13][14]
Solution Stability ≥6 months at -80°CEnsures long-term viability for extended studies.[14]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the preparation and validation of the rac-Ruxolitinib-d9 stock solution.

G cluster_prep Protocol: Stock Solution Preparation cluster_storage Storage & Handling cluster_use Application in Bioanalysis start Receive rac-Ruxolitinib-d9 & Certificate of Analysis (CoA) equilibrate Equilibrate Standard in Desiccator start->equilibrate weigh Accurately Weigh Material (Calibrated Balance) equilibrate->weigh transfer Quantitative Transfer to Class A Volumetric Flask weigh->transfer dissolve Add Solvent (DMSO) & Sonicate to Dissolve transfer->dissolve dilute Dilute to Final Volume & Homogenize dissolve->dilute calculate Calculate Exact Concentration (Correct for Purity from CoA) dilute->calculate aliquot Aliquot into Labeled Cryovials calculate->aliquot store Store at -80°C (Long-Term Storage) aliquot->store working_sol Prepare Working Solutions (Serial Dilution) store->working_sol spike Spike into Calibration Standards, QCs, and Study Samples working_sol->spike analysis LC-MS/MS Analysis spike->analysis cluster_prep cluster_prep cluster_storage cluster_storage cluster_use cluster_use

Caption: Workflow for rac-Ruxolitinib-d9 Stock Solution Preparation and Use.

References

  • The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Benchchem. 8

  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. Benchchem. 5

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. PMC. Link

  • Deuterated internal standards and bioanalysis. AptoChem. Link

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. PubMed. Link

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.Link

  • rac-Ruxolitinib | CAS 941688-05-7. LGC Standards. Link

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Link

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.Link

  • Rac Ruxolitinib-D9 | CAS No- 2469553-67-9. Simson Pharma Limited. Link

  • rac-Ruxolitinib-d9 (major). LGC Standards. Link

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. ResearchGate. Link

  • rac-Ruxolitinib-d9 (major) | CAS No. 2469553-67-9. Clearsynth. Link

  • Ruxolitinib | INCB018424 | JAK1/2 inhibitor. TargetMol. Link

  • PRODUCT INFORMATION - Ruxolitinib. Cayman Chemical. Link

  • Ruxolitinib - Product Data Sheet. MCE (MedChemExpress). Link

  • Guideline on bioanalytical method validation. European Medicines Agency. Link

  • Ruxolitinib | 941678-49-5. ChemicalBook. Link

  • Application Notes and Protocols: Ruxolitinib-amide as a Reference Standard in Pharmaceutical Analysis. Benchchem. 21

  • Analytical Methods for the Estimation of Ruxolitinib – A Review. Acta Scientific. Link

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Link

  • Recommendations on The Interpretation of The New European Medicines Agency Guideline on Bioanalytical Method Validation By Global Cro Council For Bioanalysis (Gcc). Taylor & Francis Online. Link

  • Ruxolitinib | JAK Kinase Inhibitors. Tocris Bioscience. Link

  • ICH Guideline in Practice for Quantification of Ruxolitinib by applying Validated RP-HPLC Method on Commercial Tablet Formulation. ResearchGate. Link

  • FDA Guidance on Analytical Method Validation. Scribd. Link

  • Physicochemical Stability Study of Oral Suspension Containing Ruxolitinib in Children with Steroid-Refractory Acute Graft-Versus-Host Disease. PMC. Link

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. Link

  • rac-Ruxolitinib-d9 (major) | 2469553-67-9. J&K Scientific. Link

  • Ruxolitinib. BioGems. Link

  • Safety Data Sheet - (Rac)-Ruxolitinib-d9. MedchemExpress.com. Link

  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Contract Pharma. Link

  • Ruxolitinib-d9 (INCB18424-d9). MedChemExpress. Link

  • A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Benchchem. 22

  • The Proper Storage and Handling of Volatile Analytical Standards. Alpha-acetolactate synthase. Link

  • Q14 Analytical Procedure Development. FDA. Link

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Link

  • Understanding the Lifecycle Approach for Analytical Procedures. LCGC International. Link

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Link

  • (Rac)-Ruxolitinib-d9 ((Rac)-INCB18424-d9). MedChemExpress. Link

  • Stability and Development of the Ruxolitinib Estimation Method Using RP-HPLC. Jurnal Health Sains. Link

  • Ruxolitinib-D9. Daicel Pharma Standards. Link

  • Ruxolitinib. Jurnal Health Sains. Link

  • The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich. Link

  • Ruxolitinib composition and preparation method therefor. Google Patents. Link

Sources

Application Note: High-Selectivity Solid Phase Extraction (SPE) of Ruxolitinib and Ruxolitinib-d9 from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ruxolitinib (Jakafi/Jakavi) is a selective Janus Associated Kinase (JAK1/JAK2) inhibitor used in the treatment of myelofibrosis and polycythemia vera.[1][2][3] Accurate quantification of Ruxolitinib in blood-derived matrices (plasma/serum) is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.

While protein precipitation (PPT) is often used for high-throughput screening, it fails to adequately remove phospholipids, leading to significant matrix effects (ion suppression) in LC-MS/MS analysis. This Application Note details a robust Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol. Unlike generic Hydrophilic-Lipophilic Balance (HLB) methods, MCX leverages the basicity of Ruxolitinib (pKa ~4.3) to orthogonalize retention mechanisms, allowing for aggressive organic washing that eliminates neutral interferences and phospholipids before elution.

Key Advantages of this Protocol:

  • Phospholipid Removal: >99% removal of glycerophosphocholines.

  • Internal Standard Stability: Utilization of Ruxolitinib-d9 to compensate for extraction variability.

  • Sensitivity: Lower Limit of Quantification (LLOQ) achievable at 1.0 ng/mL.

Chemical & Physical Properties[4][5]

Understanding the physicochemical properties of the analyte is the foundation of SPE method development.

PropertyRuxolitinib (Analyte)Ruxolitinib-d9 (Internal Standard)Impact on SPE Strategy
Molecular Weight 306.37 g/mol 315.42 g/mol (+9 Da)Mass shift allows MS discrimination.
pKa ~4.3 (Pyrrolopyrimidine) & ~11.8SameCRITICAL: At pH < 3, the molecule is protonated (+). At pH > 6, it becomes neutral. This dictates the "Catch and Release" MCX strategy.
LogP ~2.9~2.9Moderately lipophilic; requires organic solvent for elution.
Solubility High at pH < 3; Low at pH 7.4SameSamples must be acidified to prevent precipitation and ensure ionization.

Method Development Strategy: Why MCX?

For basic drugs like Ruxolitinib, Mixed-Mode Cation Exchange (MCX) is superior to standard Reversed-Phase (RP) SPE.

  • Retention (pH 2): The sample is acidified. Ruxolitinib becomes positively charged (

    
    ) and binds to the sulfonate groups on the MCX sorbent via strong ionic interactions.
    
  • Interference Removal (100% Organic): Because the drug is "locked" by charge, we can wash the cartridge with 100% Methanol. This washes away neutral lipids, hydrophobic proteins, and other matrix components that would normally elute with the drug on a C18/HLB cartridge.

  • Elution (pH 10): We switch to a basic organic solvent (5%

    
     in MeOH). This neutralizes the drug (
    
    
    
    ) and the sorbent surface, breaking the ionic bond and releasing the clean analyte.
Mechanistic Workflow Diagram

SPE_Mechanism Sample Plasma Sample (Proteins + Drug + Lipids) PreTreat Acidification (2% Formic Acid) pH < 3.0 Sample->PreTreat Protonation Load Load MCX Cartridge (Drug binds via Cation Exchange) PreTreat->Load Retention Wash1 Wash 1: Aqueous Acid (Removes salts/proteins) Load->Wash1 Clean Hydrophilic Wash2 Wash 2: 100% Methanol (CRITICAL: Removes Lipids) Wash1->Wash2 Clean Hydrophobic Elute Elution: 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute Break Ionic Bond Analysis LC-MS/MS Analysis Elute->Analysis Inject

Figure 1: The "Catch-and-Release" mechanism of Mixed-Mode Cation Exchange (MCX) for Ruxolitinib.

Detailed Experimental Protocol

Materials & Reagents[6][7][8]
  • Standards: Ruxolitinib Phosphate (Ref Std), Ruxolitinib-d9 (IS).

  • Matrix: Human Plasma (

    
     or Lithium Heparin).
    
  • SPE Cartridge: Waters Oasis MCX 30mg/1cc (or equivalent polymeric mixed-mode strong cation exchanger).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Solution Preparation
  • Stock Solution: 1.0 mg/mL Ruxolitinib in MeOH.

  • IS Working Solution (ISWS): 100 ng/mL Ruxolitinib-d9 in 50:50 MeOH:Water.

  • Elution Solvent: Freshly prepare 5%

    
     in MeOH (v/v). Note: Ammonia is volatile; prepare daily to ensure elution strength.
    
Step-by-Step SPE Procedure
StepActionMechanism/Rationale
1. Sample Pre-treatment Aliquot 200 µL Plasma into a tube. Add 20 µL ISWS . Add 200 µL 2% Formic Acid in water. Vortex 30s.Acidification ensures Ruxolitinib is fully protonated (

) to bind to the cation exchange sorbent.
2. Conditioning Add 1 mL MeOH to cartridge. Apply vacuum. Add 1 mL Water . Apply vacuum.Activates the polymeric pores and solvates the functional groups. Do not let the cartridge dry out after water step.
3. Loading Load the entire pre-treated sample (~420 µL) onto the cartridge at a slow flow rate (~1 mL/min).Analyte binds to sulfonate groups (

) via ionic interaction.
4. Wash 1 (Aqueous) Add 1 mL 2% Formic Acid in water.Removes salts, proteins, and hydrophilic interferences. Maintains low pH to keep drug bound.
5. Wash 2 (Organic) Add 1 mL 100% Methanol .Crucial Step: Removes hydrophobic interferences (neutral lipids) that cause matrix effects. The drug remains bound due to the ionic lock.
6. Drying Apply high vacuum for 2 minutes.Removes excess organic solvent to ensure consistent elution volume.
7. Elution Add 2 x 250 µL Elution Solvent (5%

in MeOH). Collect in a clean tube.
High pH (~10) deprotonates the drug and the sorbent, breaking the ionic interaction.
8. Reconstitution Evaporate eluate under

stream at 40°C. Reconstitute in 100 µL Mobile Phase (0.1% FA in Water/ACN 50:50).
Concentrates the sample (2x enrichment factor) and matches the injection solvent to the initial LC gradient.

LC-MS/MS Parameters

Chromatographic Conditions[3][6][7][8][9]
  • Column: Thermo Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %A %B Curve
0.00 90 10 Initial
0.50 90 10 Hold
2.50 10 90 Ramp
3.50 10 90 Wash
3.60 90 10 Re-equilibrate

| 5.00 | 90 | 10 | End |

Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (ESI+) mode.[3][4]

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Ruxolitinib 307.2186.13550
Ruxolitinib-d9 316.3186.13550

Note on Transitions: The fragment at


 186.1 corresponds to the pyrrolopyrimidine core structure. Since the deuterium label (d9) is typically on the cyclopentyl ring, the core fragment mass remains consistent between the analyte and the IS, while the precursor shifts by +9 Da.

Validation & Troubleshooting

Self-Validating the Protocol

To ensure the method is working correctly, perform a Post-Column Infusion test during development:

  • Infuse a constant stream of Ruxolitinib into the MS source.

  • Inject a blank plasma extract prepared via this SPE method.

  • Monitor the Ruxolitinib signal.[3][5][4][6][7]

  • Success Criteria: No significant dips (ion suppression) or peaks (enhancement) at the retention time of the drug (~2.6 min).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<60%) Sample pH too high during load.Ensure 2% Formic Acid is added to plasma. Check pH is < 3.[8]
Low Recovery (<60%) Elution solvent too weak/old.Ammonia evaporates. Prepare 5%

in MeOH fresh daily.
High Backpressure Plasma proteins clogging cartridge.Ensure adequate dilution (1:1) with acid.[3][4][9] Centrifuge samples at 10,000g before loading if turbid.
Peak Tailing Secondary interactions with silica.Ensure Mobile Phase contains 0.1% Formic Acid.[3][4] Use end-capped columns.

References

  • Li, X., et al. (2024). "Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies."[4] Frontiers in Pharmacology. Available at: [Link]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services. Available at: [Link]

  • Veles, L. (2023). "Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples." Molecules. Available at: [Link]

  • PubChem. "Ruxolitinib Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Title: A Systematic Approach to Optimizing MRM Transitions for the Bioanalytical Quantification of rac-Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for rac-Ruxolitinib-d9, a deuterated internal standard essential for the accurate quantification of the Janus kinase (JAK) inhibitor, Ruxolitinib.[1][2][3] The accurate measurement of therapeutic drugs in biological matrices is fundamental to pharmacokinetic studies and personalized medicine.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and the use of a stable isotope-labeled internal standard, such as rac-Ruxolitinib-d9, is critical for achieving the highest levels of accuracy and precision by correcting for matrix effects and analytical variability.[4][5][6] This guide details the rationale and experimental procedures for precursor ion selection, product ion fragmentation, and collision energy optimization to develop a robust and sensitive MRM method.

Foundational Principles

The Critical Role of Deuterated Internal Standards

In quantitative bioanalysis, especially within complex biological matrices, analytical variability can arise from sample extraction, matrix effects (ion suppression or enhancement), and instrument fluctuations.[4] A deuterated internal standard (IS) is the ideal tool to counteract these issues.[4][5] rac-Ruxolitinib-d9 is chemically and structurally identical to Ruxolitinib, with the exception that nine hydrogen atoms have been replaced by their heavy isotope, deuterium.[7][8] This subtle mass change allows the mass spectrometer to differentiate the IS from the analyte, but their near-identical physicochemical properties ensure they behave alike during sample preparation and chromatographic separation.[4][9] By adding a known amount of rac-Ruxolitinib-d9 at the beginning of the sample preparation process, any loss or signal variation affecting the analyte is mirrored by the IS.[4] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, a principle known as isotope dilution mass spectrometry, which ensures highly accurate and precise quantification.[4]

The Mechanism of Multiple Reaction Monitoring (MRM)

MRM is a highly sensitive and selective targeted quantification technique performed on a triple quadrupole (QqQ) mass spectrometer.[10][11][12] Its specificity comes from monitoring a specific precursor-to-product ion "transition," which acts as a mass-based filter, significantly reducing chemical noise and improving the signal-to-noise ratio.[11][13]

The process involves three key stages:

  • Q1 - Precursor Ion Selection: The first quadrupole (Q1) is set to act as a mass filter, allowing only ions with a specific mass-to-charge ratio (m/z)—the protonated molecule or [M+H]+ of rac-Ruxolitinib-d9—to pass through.

  • Q2 - Collision-Induced Dissociation (CID): The selected precursor ions then enter the second quadrupole (Q2), which functions as a collision cell. Here, they collide with an inert gas (e.g., argon or nitrogen), causing them to fragment into smaller, characteristic product ions.

  • Q3 - Product Ion Selection: The third quadrupole (Q3) also acts as a mass filter, set to allow only a specific, predefined product ion to pass through to the detector.

This two-stage mass filtering makes the MRM technique exceptionally selective and is the gold standard for small molecule quantification in complex samples.[14]

MRM_Principle cluster_source Ion Source cluster_ms Triple Quadrupole Mass Spectrometer IonMixture Q1 Q1: Precursor Ion Selection (m/z = 316.2) IonMixture->Q1 Complex Ion Mixture Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Precursor Ion (rac-Ruxolitinib-d9 [M+H]+) Q3 Q3: Product Ion Selection (m/z = 186.0) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Diagram 1: The principle of MRM in a triple quadrupole mass spectrometer.

Experimental Workflow for MRM Optimization

A systematic workflow is crucial for developing a robust MRM method. The process begins with identifying the parent ion and its most stable fragments, followed by fine-tuning instrument parameters to maximize the signal for each transition. Many modern mass spectrometry software packages, such as Waters QuanOptimize or Agilent MassHunter Optimizer, can automate these steps.[15][16] The logical progression described below forms the basis of both manual and automated optimization.

Optimization_Workflow prep 1. Prepare Stock Solution (rac-Ruxolitinib-d9 in 50:50 ACN:H2O) infuse 2. Direct Infusion (e.g., 5-10 µL/min) prep->infuse q1_scan 3. Identify Precursor Ion (Full Scan in Q1) Find [M+H]+ infuse->q1_scan pis_scan 4. Identify Product Ions (Product Ion Scan) Isolate precursor in Q1, scan Q3 q1_scan->pis_scan select_frags 5. Select 2-3 Abundant & Stable Fragments pis_scan->select_frags ce_opt 6. Optimize Collision Energy (CE) Ramp CE for each fragment and monitor intensity select_frags->ce_opt cv_opt 7. (Optional) Optimize Cone Voltage / DP ce_opt->cv_opt final_method 8. Select Quantifier & Qualifier Build Final MRM Method cv_opt->final_method

Diagram 2: Systematic workflow for MRM transition optimization.

Detailed Protocols

This section provides detailed, step-by-step methodologies for optimizing the MRM transitions for rac-Ruxolitinib-d9.

Table 1: Chemical Properties of rac-Ruxolitinib-d9

Property Value Source
Analyte Name rac-Ruxolitinib-d9 [8]
CAS Number 2469553-67-9 [8][17]
Molecular Formula C₁₇H₉D₉N₆ [8]
Molecular Weight 315.42 g/mol [8]
Monoisotopic Mass 315.2158 Da [8]

| Predicted [M+H]⁺ | ~316.22 m/z | Calculated |

Protocol 1: Reagent and Stock Solution Preparation

Rationale: A pure, well-characterized stock solution is the foundation of any analytical method. Using a solvent composition similar to the initial mobile phase conditions ensures good compatibility with the ion source.

Materials:

  • rac-Ruxolitinib-d9 reference standard

  • LC-MS grade Methanol or Acetonitrile (ACN)

  • LC-MS grade Water

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Accurately weigh approximately 1 mg of rac-Ruxolitinib-d9 standard.

  • Dissolve the standard in a minimal amount of a suitable organic solvent like methanol.[3]

  • Transfer to a 10 mL volumetric flask and dilute to volume with 50:50 (v/v) Acetonitrile:Water to create a 100 µg/mL Primary Stock Solution .

  • Perform a serial dilution from the primary stock to create a 1 µg/mL Working Solution in 50:50 Acetonitrile:Water. This solution will be used for infusion.

Protocol 2: Direct Infusion and Precursor Ion Identification

Rationale: To identify the protonated molecule [M+H]+, the working solution is infused directly into the mass spectrometer. A full scan of the first quadrupole (Q1) will reveal the most abundant ion corresponding to the parent compound.

Procedure:

  • Set up a syringe pump to deliver the 1 µg/mL Working Solution to the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

  • Configure the instrument to perform a Q1 Full Scan over a relevant mass range (e.g., m/z 100-500).

  • Acquire data for 1-2 minutes to obtain a stable signal.

  • Examine the resulting spectrum. The most intense peak should correspond to the [M+H]+ of rac-Ruxolitinib-d9, expected at m/z 316.2 . Confirm this against the calculated value from its monoisotopic mass.

Protocol 3: Product Ion Scan and Fragment Identification

Rationale: Once the precursor ion is confirmed, the next step is to fragment it and identify its characteristic product ions. In a product ion scan, Q1 is locked onto the precursor m/z while Q3 scans a mass range to detect all fragments generated in the collision cell.

Procedure:

  • Continue infusing the 1 µg/mL Working Solution .

  • Change the instrument's scan mode to Product Ion Scan (or MS/MS Scan) .

  • Set the Q1 isolation mass to the m/z of the precursor ion identified in Protocol 2 (e.g., m/z 316.2 ).

  • Set Q3 to scan a mass range below the precursor mass (e.g., m/z 50-320).

  • Apply a moderate, non-optimized collision energy (e.g., 20-30 eV) to induce fragmentation.

  • Acquire data and examine the product ion spectrum. Identify the 2-3 most abundant and stable product ions. Based on literature, a significant fragment for Ruxolitinib-d9 is expected around m/z 186.0.[18]

Protocol 4: Collision Energy (CE) Optimization

Rationale: The collision energy directly impacts fragmentation efficiency. Too little energy results in poor fragmentation, while too much can cause the precursor to shatter into very small, non-specific fragments or degrade the signal. Optimizing the CE for each product ion is critical for maximizing sensitivity.[12][14]

Procedure:

  • Continue infusing the 1 µg/mL Working Solution .

  • Set the instrument to MRM mode .

  • For the first product ion identified (e.g., m/z 186.0), create a series of MRM transitions:

    • 316.2 → 186.0

  • Set up an experiment to ramp the Collision Energy for this transition. This can be done manually or using automated software.

    • Manual Method: Acquire data for the transition at discrete CE values (e.g., from 5 eV to 50 eV in 2 or 5 eV increments), recording the ion intensity at each step.

    • Automated Method: Use the instrument's optimization software to automatically ramp the CE and generate an intensity curve.[15][16]

  • Plot the resulting ion intensity versus collision energy. The optimal CE is the value that produces the maximum ion intensity.

  • Repeat this process for each product ion selected in Protocol 3.

Table 2: Example Collision Energy Optimization Data for 316.2 → 186.0 Transition

Collision Energy (eV) Ion Intensity (cps)
10 1.2 E+05
15 3.5 E+05
20 7.8 E+05
25 1.4 E+06
30 1.9 E+06
35 1.6 E+06
40 9.5 E+05
45 4.1 E+05

(Note: Data is illustrative and should be determined experimentally.)

Protocol 5: Selection of Quantifier and Qualifier Transitions

Rationale: For a robust and defensible quantitative method, at least two MRM transitions are typically monitored for each compound.[16]

  • Quantifier: The most intense and stable transition, used for calculating the concentration of the analyte.

  • Qualifier: A second, abundant transition used for identity confirmation. The ratio of the qualifier to quantifier peak areas should remain constant across all standards and samples, providing an extra layer of specificity.[19]

Procedure:

  • From the optimized transitions, select the one that provided the highest, most stable signal as the quantifier .

  • Select the second most intense transition as the qualifier .

  • (Optional but Recommended) Optimize other source parameters like Cone Voltage (CV) or Declustering Potential (DP) for each transition using a similar ramping procedure to further enhance ion transmission and sensitivity.[12][15]

Final Optimized Method

Following the successful completion of the protocols, the final parameters should be compiled into a definitive MRM method table. This method can then be integrated with a developed liquid chromatography method for the analysis of samples.

Table 3: Final Optimized MRM Transitions for rac-Ruxolitinib-d9

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Role
rac-Ruxolitinib-d9 316.2 186.0 50 35 30 Quantifier
rac-Ruxolitinib-d9 316.2 e.g., 234.1 50 35 e.g., 22 Qualifier

(Note: Values are illustrative and must be determined experimentally on the specific instrument being used.)

Conclusion

The systematic optimization of MRM transitions is a foundational step in the development of a sensitive, specific, and robust LC-MS/MS method for bioanalysis. By carefully determining the precursor ion, identifying stable product ions, and optimizing collision energy, researchers can ensure maximal signal response for rac-Ruxolitinib-d9. This allows it to serve effectively as an internal standard, enabling the highly accurate and precise quantification of Ruxolitinib in complex matrices, which is essential for advancing pharmacokinetic research and therapeutic drug monitoring.[1][2]

References

  • Li, Y., Zhang, Y., Bai, Y., & Lu, X. (2024). Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. Frontiers in Pharmacology. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. Retrieved from [Link]

  • AxisPharm. (2022, October 14). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Ifeanyi, O. E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • Li, Y., Zhang, Y., Bai, Y., & Lu, X. (2025, August 6). Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. ResearchGate. Retrieved from [Link]

  • Li, Y., Zhang, Y., Bai, Y., & Lu, X. (2024). Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. Frontiers in Pharmacology, 15, 1392813. Retrieved from [Link]

  • Papac DI, C. K. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Schilling, B., Rardin, M. J., MacLean, B. X., et al. (2012). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Molecular & Cellular Proteomics, 11(6). Retrieved from [Link]

  • Waters Corporation. (2020). QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development for Large Numbers of Small Molecule Analytes. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Selected reaction monitoring. Retrieved from [Link]

  • Domingo-Almenara, X., et al. (2019). METLIN–MRM: a cloud library and public resource for targeted analysis of small molecules. Nature Methods, 16(9), 807-810. Retrieved from [Link]

  • Li, Z., Sun, N., Zhang, Q., et al. (2022). Development and application of an LC-MS/MS method for pharmacokinetic study of ruxolitinib in children with hemophagocytic lymphohistiocytosis. Analytical Methods, 14(20), 1999-2006. Retrieved from [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]

  • Waters Corporation. (2025, November 10). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Retrieved from [Link]

  • Lee, H., Lee, S., et al. (2020). Web portal for analytical validation of MRM-MS assay abided with integrative multinational guidelines. Scientific Reports, 10(1), 10839. Retrieved from [Link]

  • Taylor & Francis. (n.d.). MRM – Knowledge and References. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). rac-Ruxolitinib-d9. Retrieved from [Link]

  • Douša, M., et al. (2020). Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide. Journal of Pharmaceutical and Biomedical Analysis, 185, 113229. Retrieved from [Link]

Sources

rac-Ruxolitinib-d9 application in therapeutic drug monitoring (TDM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated workflow for the quantification of Ruxolitinib in human plasma using rac-Ruxolitinib-d9 as an internal standard. Ruxolitinib, a targeted JAK1/JAK2 inhibitor, exhibits significant inter-patient pharmacokinetic (PK) variability due to CYP3A4 metabolism. Therapeutic Drug Monitoring (TDM) is increasingly critical to balance efficacy (spleen volume reduction) against toxicity (cytopenias).

This guide addresses the specific technical challenge of using a racemic deuterated standard (rac-Ruxolitinib-d9 ) to quantify an enantiopure drug ((R)-Ruxolitinib). We demonstrate that under achiral chromatographic conditions, rac-Ruxolitinib-d9 serves as a cost-effective, scientifically robust surrogate that corrects for matrix effects, extraction efficiency, and ionization variability.

Scientific Background & Mechanism

The JAK-STAT Pathway and Ruxolitinib

Ruxolitinib inhibits the Janus Kinase (JAK) signal transducers, preventing the phosphorylation of STAT proteins. This blockade downregulates the expression of cytokines involved in myelofibrosis and graft-versus-host disease (GVHD).

JAK_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation RUX Ruxolitinib (Inhibitor) RUX->JAK  Blocks ATP Binding   pSTAT p-STAT (Phosphorylated) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action. Ruxolitinib competitively inhibits the ATP-binding site of JAK1/2, halting the signaling cascade.

The "rac" Factor in Internal Standards

Ruxolitinib is administered as the (R)-enantiomer. The internal standard, rac-Ruxolitinib-d9 , is a racemic mixture containing both (R) and (S) enantiomers labeled with 9 deuterium atoms on the cyclopentyl ring.

  • Expert Insight: In standard Reverse-Phase LC (achiral C18), the (R) and (S) enantiomers co-elute . Therefore, the racemic nature of the IS does not affect quantification. The MS detector sees a single peak for the IS (mass 316) that perfectly overlaps with the analyte (mass 307).

  • Caution: If using a chiral column, the IS would split into two peaks. This protocol assumes standard achiral conditions.

Materials & Reagents

ComponentSpecificationRole
Analyte Ruxolitinib Phosphate (Pure)Calibration Standard
Internal Standard rac-Ruxolitinib-d9 Matrix Correction
Matrix Drug-free Human Plasma (K2EDTA)Blank Matrix
Precipitant Acetonitrile (LC-MS Grade)Protein Precipitation
Mobile Phase A 0.1% Formic Acid in WaterAqueous Phase
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic Phase

IS Structure Note: The d9 label is typically located on the cyclopentyl ring . This is critical for determining Mass Transitions (see Section 5).

Sample Preparation Protocol

Method: Protein Precipitation (PPT) Rationale: PPT is preferred over SPE for Ruxolitinib due to the drug's high recovery (>90%) and the ability of the d9-IS to correct for the slightly "dirtier" extract compared to SPE.

Step-by-Step Workflow:
  • Stock Preparation:

    • Dissolve rac-Ruxolitinib-d9 in DMSO or Methanol to 1 mg/mL.

    • Prepare a Working IS Solution at 50 ng/mL in 50% Methanol.

  • Spiking & Equilibration (Critical Step):

    • Aliquot 50 µL of patient plasma into a 1.5 mL tube.

    • Add 20 µL of Working IS Solution.

    • Vortex gently for 10 seconds.

    • WAIT: Let stand for 5 minutes. Why? This allows the IS to bind to plasma proteins and equilibrate with the matrix, ensuring it tracks the analyte during the precipitation step.

  • Precipitation:

    • Add 200 µL of chilled Acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (to match initial mobile phase conditions and prevent peak fronting).

Workflow Sample Patient Plasma (50 µL) IS_Add Add rac-Ruxolitinib-d9 (Equilibrate 5 min) Sample->IS_Add Precip Add ACN (200 µL) & Vortex IS_Add->Precip Spin Centrifuge 13k x g Precip->Spin Dilute Dilute Supernatant 1:1 with Water Spin->Dilute Inject LC-MS/MS Injection Dilute->Inject

Figure 2: Sample Preparation Workflow ensuring IS equilibration.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 5500 / Thermo Altis). Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Flow Rate: 0.4 mL/min.

Mass Transitions (MRM)

The fragmentation of Ruxolitinib typically involves the loss of the cyclopentyl ring. Since the d9 label is on the cyclopentyl ring, the product ion is often the same for both the analyte and the IS (the pyrrolo[2,3-d]pyrimidine core).

CompoundPolarityPrecursor (Q1)Product (Q3)Collision Energy (V)Note
Ruxolitinib ESI (+)307.2186.135Quantifier
rac-Ruxolitinib-d9 ESI (+)316.2186.135Internal Standard

Note: Always verify the labeling position of your specific lot. If the label is on the pyrazole ring, the product ion would be 195.1. The transitions above assume cyclopentyl labeling.

Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.0010%Load
0.5010%Hold
2.5090%Elution
3.0090%Wash
3.1010%Re-equilibration
4.5010%End

Method Validation & Performance

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must be self-validating using the IS.

Matrix Effect Calculation (IS-Normalized)

The rac-Ruxolitinib-d9 is essential for calculating the Matrix Factor (MF) .



  • Acceptance: The IS-normalized MF should be close to 1.0 (0.85 – 1.15). If the d9-IS is suppressed equally to the analyte, the ratio remains constant, validating the accuracy.

Deuterium Isotope Effect

Observation: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. Result: rac-Ruxolitinib-d9 may elute 0.05 – 0.1 min earlier than Ruxolitinib. Action: Ensure the MS integration window is wide enough to capture both peaks, or set specific retention time windows for the IS (e.g., RT 2.10 min) and Analyte (RT 2.15 min).

Troubleshooting Guide

IssueProbable CauseCorrective Action
IS Peak Splitting Chiral separation occurringEnsure column is standard C18 (achiral). Check mobile phase for chiral additives.
Low IS Recovery Incomplete protein precipitationIncrease Vortex time. Ensure ACN:Plasma ratio is at least 3:1.
Signal Crosstalk Isotopic contributionCheck if d9 IS contains d0 impurities. Use high-purity (>99%) IS. Ensure Q1 resolution is set to "Unit" or "High".
RT Shift > 0.2 min Column aging or pH driftReplace guard column. Freshly prepare Mobile Phase A (pH affects retention).

References

  • FDA Clinical Pharmacology Review. (2011). Ruxolitinib Phosphate (Jakafi) NDA 202192. Center for Drug Evaluation and Research. Link

  • Vini, L., et al. (2024). Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies.[1] Frontiers in Pharmacology. Link

  • Mano, N., et al. (2026).[2] Development and Clinical Application of a Simultaneous LC-MS/MS Method for Patients with GVHD to Quantify Plasma Concentrations of Ruxolitinib.[2] Biological and Pharmaceutical Bulletin.[2] Link

  • Santa Cruz Biotechnology. (n.d.). rac-Ruxolitinib-d9 Product Data Sheet.Link

  • BenchChem. (2025). Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards.Link

Sources

High-Sensitivity Quantitation of Ruxolitinib using Ruxolitinib-d9: MS/MS Optimization and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the quantification of Ruxolitinib (Jakafi/Jakavi) using its stable isotope-labeled internal standard, Ruxolitinib-d9 .

Ruxolitinib is a selective JAK1/JAK2 inhibitor.[1][2][3][4][5] Accurate quantification in biological matrices (plasma/serum) is critical for PK studies due to its short half-life (~3 hours) and variable metabolism via CYP3A4.

Why Ruxolitinib-d9? While Ruxolitinib-d4 is available, Ruxolitinib-d9 is the superior internal standard (IS) for high-sensitivity assays. The +9 Da mass shift eliminates the risk of "cross-talk" from the natural isotopic envelope of the analyte (M+1, M+2, etc.) into the IS channel, which can compromise data integrity at high concentrations.

Critical Mechanism Note: Commercial Ruxolitinib-d9 is typically labeled on the cyclopentyl ring . The primary fragmentation pathway of Ruxolitinib involves the cleavage of this ring. Consequently, the major product ion (m/z 186.1) is identical for both the native drug and the d9-IS. This protocol addresses the specific MS/MS requirements to handle this "common fragment" scenario without compromising selectivity.

Physicochemical & Mass Spectrometric Properties[5][6][7][8][9][10]

Understanding the molecule's behavior is the foundation of a robust method.

Table 1: Analyte & IS Specifications
PropertyRuxolitinib (Analyte)Ruxolitinib-d9 (Internal Standard)
CAS Registry 941678-49-52469553-67-9 (racemate)
Formula C₁₇H₁₈N₆C₁₇H₉D₉N₆
Monoisotopic Mass 306.16 Da315.22 Da
Precursor Ion [M+H]⁺ 307.2 316.3
pKa 4.3 (Pyridine-like N), 11.8 (Pyrrole NH)Same
LogP ~2.5 (Moderate Lipophilicity)Same
Solubility High in MeOH, DMSO; pH-dependent in waterSame

Mass Spectrometry Optimization (ESI+)

Instrumentation: Triple Quadrupole (QqQ) MS (e.g., Sciex 6500+, Thermo Altis, or Waters Xevo TQ-XS). Ionization Mode: Electrospray Ionization (ESI), Positive Polarity.

Source Parameters (Generic Starting Points)
  • Spray Voltage: 3500 – 4500 V (Optimize to stable spray, usually ~4000 V).

  • Temperature (TEM/Aux Gas): 450°C – 550°C (High temp required for efficient desolvation of the pyrrolo-pyrimidine core).

  • Curtain Gas (CUR): 30–40 psi.

  • Ion Source Gas 1 (GS1): 50–60 psi (Nebulizer).

  • Ion Source Gas 2 (GS2): 50–60 psi (Heater).

MRM Transitions & Compound Parameters

The following transitions are optimized for sensitivity. Note that the Collision Energy (CE) is the most critical parameter to tune.

Table 2: MRM Transition Parameters
CompoundIDPrecursor (m/z)Product (m/z)DP (V)CE (V)CXP (V)Role
Ruxolitinib Quant307.2 186.1 803512Primary
Qual307.2159.1805010Confirmation
Ruxolitinib-d9 Quant316.3 186.1 803512IS (Major)
Qual316.3159.1805010IS Confirmation

*Values are typical for Sciex systems. For Thermo/Waters, convert CE to eV and DP to Cone Voltage (approx. ratio 1:1).

Fragmentation Logic (The "Common Product" Explained)

The d9-label is located on the cyclopentyl ring. During Collision Induced Dissociation (CID), the bond between the pyrazole nitrogen and the cyclopentyl carbon cleaves.

  • Ruxolitinib (307.2): Loses cyclopentyl group (-C5H9)

    
     Forms core ion (186.1).
    
  • Ruxolitinib-d9 (316.3): Loses d9 -cyclopentyl group (-C5D9)

    
     Forms unlabeled  core ion (186.1).
    

Because the label is lost in the neutral fragment, the product ion is the same. Selectivity is maintained solely by the Precursor Ion selection (Q1).

Fragmentation cluster_0 Precursor Ions (Q1) cluster_1 Collision Cell (Q2) cluster_2 Product Ion (Q3) Rux Ruxolitinib [M+H]+ m/z 307.2 Frag Collision Energy (35-50 eV) Rux->Frag RuxD9 Ruxolitinib-d9 [M+H]+ m/z 316.3 (Label on Ring) RuxD9->Frag Core Core Fragment m/z 186.1 (Pyrrolo-pyrimidine) Frag->Core Cleavage of N-C bond Neutral Neutral Loss: Cyclopentyl Ring Frag->Neutral

Figure 1: Fragmentation pathway showing convergence to the common m/z 186.1 core ion.

Chromatographic Protocol

A steep gradient is recommended to elute Ruxolitinib quickly while separating it from phospholipids, which can suppress ionization.

  • Column: Thermo Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm or 3 µm) or Waters ACQUITY BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: Methanol (Preferred over ACN for better peak shape for this specific molecule).

  • Flow Rate: 0.4 – 0.5 mL/min.

  • Column Temp: 40°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.0020Initial Hold
0.5020Load
2.0090Elution (Ruxolitinib RT ~1.6 min)
2.5090Wash
2.6020Re-equilibration
4.0020End

Sample Preparation Workflow

Protein Precipitation (PPT) is the industry standard for Ruxolitinib due to its high recovery (>85%) and simplicity.

Reagents
  • Stock Solution: 1 mg/mL Ruxolitinib in DMSO.

  • IS Working Solution: 500 ng/mL Ruxolitinib-d9 in Methanol.

  • Precipitation Agent: Acetonitrile or Methanol (Methanol yields cleaner baselines for this analyte).

Step-by-Step Protocol
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 10 µL of Ruxolitinib-d9 Working Solution. Vortex gently.

  • Precipitate: Add 150 µL of cold Methanol (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Note: Diluting the supernatant with water improves peak shape on early-eluting gradients.

  • Inject: Inject 2–5 µL onto the LC-MS/MS.

Workflow Sample Plasma Sample (50 µL) IS Add IS (d9) (10 µL) Sample->IS PPT Protein Precip (150 µL MeOH) IS->PPT Spin Centrifuge 13k x g, 10 min PPT->Spin Dilute Dilute Supernatant 1:1 with Water Spin->Dilute Inject LC-MS/MS Analysis Inject 5 µL Dilute->Inject

Figure 2: Optimized Protein Precipitation Workflow for Ruxolitinib.

Validation & Troubleshooting

Linearity & Range[1][7][8]
  • Dynamic Range: 1.0 ng/mL to 1000 ng/mL (Covers therapeutic window).

  • Curve Fitting: Linear regression, 1/x² weighting.

Troubleshooting "Cross-Talk"

Since the product ion (186.1) is shared, you must verify the purity of your d9 standard.

  • Test: Inject a high concentration of Ruxolitinib-d9 (only) and monitor the Ruxolitinib transition (307.2 -> 186.1).

  • Acceptance: Signal in the analyte channel should be < 20% of the LLOQ response. If high signal appears, your IS contains unlabeled Ruxolitinib (d0) impurities.

Matrix Effects

Ruxolitinib is subject to phospholipid suppression. If sensitivity drops:

  • Check the Divert Valve (send first 1.0 min to waste).

  • Extend the gradient wash step at 90% B.

  • Switch from PPT to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

References

  • Li, N., et al. (2024).[1] "Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies." Journal of Pharmaceutical Sciences.

  • LGC Standards. (2024). "rac-Ruxolitinib-d9 (major) Certificate of Analysis & Structure."

  • European Medicines Agency. (2023). "Jakavi (ruxolitinib) Product Information - Annex I."

  • Dousa, M., et al. (2020).[5] "Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: qNMR Purity Certification of rac-Ruxolitinib-d9 Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the purity certification of rac-Ruxolitinib-d9. In the pharmaceutical industry, deuterated standards are critical for LC-MS bioanalysis, but their own purity must first be established using a primary ratio method—Quantitative NMR (qNMR).

Introduction & Scope

In the development of JAK inhibitors like Ruxolitinib, rac-Ruxolitinib-d9 serves as the "gold standard" Internal Standard (IS) for LC-MS/MS quantification in biological matrices. However, the accuracy of any LC-MS/MS assay is strictly limited by the accuracy of the reference material's assigned purity.

Unlike chromatographic purity (HPLC), which only measures UV-active impurities, Quantitative NMR (qNMR) provides a direct, metrological mass balance purity. It detects moisture, residual solvents, inorganic salts, and non-chromophoric organic impurities that HPLC misses.

This protocol details the qNMR methodology to determine the absolute content (potency) of rac-Ruxolitinib-d9, ensuring it meets the rigorous requirements for use as a Certified Reference Material (CRM).

Technical Background & Strategy

The Analyte: rac-Ruxolitinib-d9[1][2][3]
  • Chemical Nature: JAK1/JAK2 inhibitor analog.

  • Isotopic Labeling: The "d9" designation typically refers to the fully deuterated cyclopentyl ring (C5D9).

  • Implication for NMR:

    • Silent Region: The aliphatic signals corresponding to the cyclopentyl ring (normally

      
       1.5 – 2.5 ppm and 
      
      
      
      4.5 ppm) will be invisible or heavily suppressed in the 1H NMR spectrum.
    • Quantification Region: The aromatic protons on the pyrrolo[2,3-d]pyrimidine and pyrazole rings remain non-deuterated. These distinct downfield signals (

      
       7.0 – 9.0 ppm) are the targets for quantification.
      
Internal Standard (IS) Selection

To ensure "Trustworthiness" and "Self-Validation," the IS must have non-overlapping signals with the aromatic region of Ruxolitinib.

  • Selected IS: Maleic Acid (TraceCERT® or NIST equivalent).

  • Signal: Singlet at

    
     ~6.2 ppm in DMSO-d6.
    
  • Rationale: This region is chemically distinct from Ruxolitinib's aromatic protons (

    
     > 6.9 ppm) and residual solvent peaks, ensuring baseline separation.
    
Solvent System
  • Solvent: DMSO-d6 (99.9 atom% D).

  • Reasoning: Ruxolitinib free base and phosphate salts exhibit high solubility (>50 mg/mL) in DMSO, preventing aggregation effects that broaden lines and ruin integration accuracy.

Experimental Protocol

Sample Preparation (Gravimetric Workflow)

Precision weighing is the single largest source of uncertainty in qNMR.

  • Equilibration: Allow rac-Ruxolitinib-d9 and Maleic Acid vials to equilibrate to room temperature (20-25°C) for 1 hour to prevent hygroscopic moisture uptake during opening.

  • Weighing (Metrological):

    • Using a 5-digit or 6-digit analytical balance (e.g., Mettler Toledo XPR), weigh approximately 10.0 mg of rac-Ruxolitinib-d9 directly into a clean HPLC vial or NMR tube. Record mass to 0.001 mg (

      
      ).
      
    • Weigh approximately 5.0 mg of Maleic Acid (IS) into the same vessel. Record mass to 0.001 mg (

      
      ).
      
    • Note: Aim for a 1:1 molar ratio of protons of interest to minimize dynamic range errors.

  • Dissolution:

    • Add 0.6 mL of DMSO-d6.

    • Vortex for 30 seconds. Ensure complete dissolution visually (no particulates).

  • Transfer: Transfer to a 5mm precision NMR tube (Wilmad 535-PP or equivalent).

NMR Acquisition Parameters

These parameters are chosen to ensure full relaxation (T1) and digital resolution.

ParameterSettingCausality / Explanation
Instrument 600 MHz (recommended)Higher field improves separation of aromatic multiplets.
Temperature 298 K (25°C)Standardizes chemical shifts.[1]
Pulse Sequence zg (Bruker) / s2pul (Agilent)Standard 1D proton with no decoupling.
Pulse Angle 90°Maximizes signal-to-noise (S/N) per scan.
Relaxation Delay (d1) 60 seconds Critical: Must be

. Aromatic protons in degassed DMSO can have

up to 8-10s. 60s ensures 99.3% magnetization recovery.
Acquisition Time (aq) 4.0 secondsEnsures full decay of FID; prevents truncation artifacts.
Spectral Width 20 ppm (-2 to 18 ppm)Covers all signals and baseline.
Scans (ns) 16 or 32Sufficient for S/N > 250:1 given the concentrations.
Receiver Gain Auto (checked)Avoid ADC overflow.
Data Processing Workflow
  • Window Function: Apply exponential multiplication (EM) with LB = 0.3 Hz (or none). Avoid aggressive apodization that alters peak shapes.

  • Phasing: Manual phasing is mandatory. Zero-order first, then first-order.

  • Baseline Correction: Apply a polynomial baseline correction (order 3-5) only on signal-free regions. Do not use automatic "spline" fits that may cut into broad base peaks.

  • Integration:

    • IS Peak: Maleic Acid singlet (

      
       6.2 ppm). Set integral to calibrated value (e.g., 2.000).
      
    • Analyte Peak: Select the distinct pyrazole doublet (

      
       ~8.8 ppm) or the pyrimidine singlet (
      
      
      
      ~8.4 ppm). Avoid the region 7.0-7.6 ppm if there is overlap with potential non-deuterated impurities.

Visualization of Workflow

The following diagram illustrates the critical path for the qNMR certification process, highlighting the decision nodes for signal selection.

qNMR_Workflow Start Start: rac-Ruxolitinib-d9 Certification Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Dissolution Dissolution in DMSO-d6 (Co-solvent: None) Weighing->Dissolution T1_Test T1 Relaxation Test (Inversion Recovery) Dissolution->T1_Test Param_Set Set d1 > 5 * T1_max (Typ. 60s) T1_Test->Param_Set Determine Longest T1 Acquisition Acquire 1H Spectrum (ns=32, 90 deg pulse) Param_Set->Acquisition Processing Process: Phase, Baseline, Integrate Acquisition->Processing Signal_Check Check Signal Purity Processing->Signal_Check Signal_Check->Processing Overlap Detected (Select Alt. Peak) Calc Calculate Purity % (Eq. 1) Signal_Check->Calc Signals Clean Report Generate CoA Calc->Report

Caption: Step-by-step qNMR certification workflow ensuring metrological traceability and signal integrity.

Calculation & Results

The qNMR Equation

Calculate the purity (


) on a mass basis using the following fundamental equation:


Where:

  • 
    : Integrated area (Sample or IS).
    
  • 
    : Number of protons contributing to the signal (e.g., 
    
    
    
    for Maleic Acid,
    
    
    for Ruxolitinib pyrazole proton).
  • 
    : Molecular Weight (
    
    
    
    for d9-Ruxolitinib
    
    
    315.42 g/mol ;
    
    
    for Maleic Acid = 116.07 g/mol ).
  • 
    : Gravimetric mass weighed (mg).
    
  • 
    : Certified purity of the Internal Standard (e.g., 99.94%).
    
Signal Specificity (Ruxolitinib-d9)

Due to the d9-labeling on the cyclopentyl ring, the spectrum is simplified.

Chemical Shift (

ppm)
MultiplicityAssignmentProtons (

)
Suitability for qNMR
~1.6 - 2.4 Silent Cyclopentyl (d9) 0 N/A (Deuterated)
6.20SingletMaleic Acid (IS)2Primary Reference
6.98DoubletPyrazole-H1Good
7.59Doublet/MultipletPyrimidine-H1Check for overlap
8.37 Singlet Pyrimidine-H 1 Excellent (Preferred)
8.68SingletPyrimidine-H1Excellent
8.80DoubletPyrazole-H1Excellent

Note: Chemical shifts are approximate in DMSO-d6 and may drift with concentration.

Validation Criteria (Self-Validating System)

To ensure the result is authoritative, the experiment must pass these checks:

  • S/N Ratio: The quantified signals must have S/N

    
     250:1.
    
  • Baseline Flatness: The integral of a "noise" region of equal width should be < 0.2% of the analyte integral.

  • Consistency: Calculate purity using at least two different analyte signals (e.g.,

    
     8.37 and 
    
    
    
    8.80). The results should agree within 1.0% relative. If they differ, it indicates hidden impurities overlapping one of the peaks.[2]

References

  • BIPM (Bureau International des Poids et Mesures). "Internal standard method for quantitative NMR." qNMR Guidelines. [Link]

  • Mestrelab Research. "qNMR Purity Recipe Book: Sample Preparation and Processing." Mnova Resources. [Link]

  • NIST. "Standard Reference Materials for NMR." NIST SRM Catalog. [Link]

Sources

protocol for spiking biological matrices with rac-Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Spiking Biological Matrices with rac-Ruxolitinib-d9 for Quantitative Bioanalysis

Audience: Researchers, scientists, and drug development professionals.

Foundational Principles: The Role of rac-Ruxolitinib-d9 in Bioanalytical Accuracy

Ruxolitinib is a potent and selective inhibitor of Janus-associated kinases (JAK1 and JAK2) and is the first drug of its kind approved by the U.S. FDA for treating myelofibrosis.[1] Its therapeutic efficacy is linked to maintaining drug concentrations within a specific therapeutic window, making precise quantification in biological matrices a critical aspect of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[2][3]

Quantitative bioanalysis, especially using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to variations that can compromise data integrity. These variations can arise during sample preparation (e.g., inconsistent analyte recovery), chromatography, or within the mass spectrometer's ion source (matrix effects).[4] To ensure the accuracy and precision of the results, an internal standard (IS) is indispensable.

An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest.[5] A stable isotope-labeled (SIL) analog of the analyte, such as rac-Ruxolitinib-d9, represents the "gold standard" for internal standards in mass spectrometry.[6][7] Deuterated standards like rac-Ruxolitinib-d9 are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium.[6] This subtle difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring they co-elute chromatographically and experience nearly identical extraction recovery and matrix effects.[5][8] By adding a known quantity of rac-Ruxolitinib-d9 to every sample at the earliest stage, it serves as a reliable reference to correct for procedural variability, a practice strongly endorsed by regulatory bodies like the FDA and EMA.[4][9][10]

Essential Materials and Equipment

Reagents and Chemicals
  • rac-Ruxolitinib-d9 (Purity >95%)[11]

  • Ruxolitinib reference standard

  • Biological Matrix (e.g., human plasma, rat serum, tissue homogenate)

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (or Ammonium Acetate, as required by the LC method)[2][12]

  • Organic solvents for extraction (e.g., Methyl-tert-butyl ether (MTBE), Ethyl Acetate)

  • Solid-Phase Extraction (SPE) cartridges (if applicable)

Equipment
  • Calibrated analytical balance

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Microcentrifuge or centrifuge with temperature control

  • 96-well plates (optional, for high-throughput processing)

  • Class A volumetric flasks

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Preparation of Standard Solutions

Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. All preparations should be performed using calibrated equipment.

Protocol 3.1: rac-Ruxolitinib-d9 Stock and Working Solution
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of rac-Ruxolitinib-d9 powder.

    • Transfer the powder to a 1 mL Class A volumetric flask.

    • Add a small amount of methanol to dissolve the powder completely.

    • Bring the flask to the final volume with methanol and mix thoroughly by inverting the flask multiple times.

    • Transfer to a clearly labeled, sealed storage vial and store at -20°C or lower.[11]

  • Working Internal Standard (IS) Solution (e.g., 100 ng/mL):

    • Prepare this solution fresh or as stability data permits.

    • Perform serial dilutions from the primary stock solution using an appropriate solvent (e.g., 50:50 Methanol:Water).

    • The final concentration should be chosen to provide a strong, consistent signal in the LC-MS/MS system, ideally within a similar response range as the analyte in typical samples.[4]

Protocol 3.2: Ruxolitinib Calibration and QC Solutions
  • Primary Analyte Stock Solution (1 mg/mL):

    • Prepare in the same manner as the IS stock solution using the Ruxolitinib reference standard.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of working standard solutions by serially diluting the analyte stock solution.[8]

    • Spike these working solutions into blank, pooled biological matrix to create calibration standards covering the expected concentration range of the study samples (e.g., 0.5 to 400 ng/mL).[13]

    • Independently prepare QC samples at a minimum of three concentration levels (low, medium, and high).

Solution TypeRecommended ConcentrationSolventStorage Condition
rac-Ruxolitinib-d9 Stock 1 mg/mLMethanol≤ -20°C
rac-Ruxolitinib-d9 Working IS 50 - 200 ng/mLMethanol/Water (50:50, v/v)4°C (short-term)
Ruxolitinib Analyte Stock 1 mg/mLMethanol≤ -20°C
Calibration Standards 0.5 - 500 ng/mLBiological MatrixProcess immediately or store at ≤ -70°C
Quality Control (QC) Samples Low, Medium, HighBiological MatrixProcess immediately or store at ≤ -70°C

Protocol for Spiking Biological Matrices

The core principle is to introduce the internal standard at the very beginning of the sample handling process.[4][8] This ensures that any analyte loss during subsequent extraction, evaporation, and reconstitution steps is mirrored by a proportional loss of the internal standard, keeping the analyte-to-IS ratio constant.

Step-by-Step Spiking Protocol
  • Thaw biological samples (e.g., plasma, serum) on ice to maintain stability.

  • Vortex the samples gently to ensure homogeneity.

  • Aliquot a precise volume of each sample (e.g., 100 µL) into a clean microcentrifuge tube or well of a 96-well plate.

  • Add a small, fixed volume (e.g., 10-20 µL) of the rac-Ruxolitinib-d9 working IS solution to every sample, calibrator, and QC sample.

  • Vortex each tube/well for 5-10 seconds to ensure the IS is thoroughly mixed with the matrix.

  • Allow the samples to equilibrate for a short period (e.g., 15 minutes) before proceeding to the extraction step.[14]

G cluster_prep Sample Handling cluster_extract Sample Extraction cluster_analysis LC-MS/MS Analysis s1 Thaw Biological Sample (e.g., Plasma) s2 Aliquot Fixed Volume (e.g., 100 µL) s1->s2 s3 Spike with rac-Ruxolitinib-d9 Working Solution s2->s3 s4 Vortex to Mix s3->s4 s5 Equilibrate s4->s5 s6 Perform Extraction (PPT, LLE, or SPE) s5->s6 s7 Inject Final Extract s6->s7

Caption: Core workflow for spiking biological samples with an internal standard.

Post-Spike Sample Preparation Methodologies

The choice of extraction method is a trade-off between speed, cost, and the required level of cleanliness. The goal is to remove matrix components, such as proteins and phospholipids, that can interfere with LC-MS/MS analysis.[15][16]

Method 1: Protein Precipitation (PPT)

A rapid and universal method suitable for high-throughput screening. It is less selective but effective for removing the bulk of proteins.[17][18]

  • Protocol:

    • To the 100 µL spiked plasma sample, add 300-400 µL of ice-cold acetonitrile or methanol (a 3:1 or 4:1 ratio of solvent to sample is common).[13][19][20]

    • Vortex vigorously for 30-60 seconds to denature and precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or well for analysis, being cautious not to disturb the protein pellet.

    • The supernatant can be injected directly or evaporated and reconstituted in a mobile-phase-compatible solvent.

Method 2: Liquid-Liquid Extraction (LLE)

Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent based on its polarity.[21]

  • Protocol:

    • To the 100 µL spiked plasma sample, add a buffering agent if necessary to adjust the pH, ensuring Ruxolitinib is in a neutral, more extractable state.

    • Add a fixed volume (e.g., 1 mL) of an appropriate organic solvent (e.g., MTBE or ethyl acetate).

    • Vortex vigorously for 2-5 minutes to facilitate extraction.

    • Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.

Method 3: Solid-Phase Extraction (SPE)

The most selective but also most complex method, providing the cleanest extracts by utilizing specific chemical interactions between the analyte and a solid sorbent.[22][23][24]

  • Protocol (General Reversed-Phase):

    • Condition: Pass methanol, followed by water, through the SPE cartridge to activate the sorbent.

    • Load: Load the pre-treated (e.g., diluted or pH-adjusted) spiked sample onto the cartridge.

    • Wash: Pass a weak organic solvent (e.g., 5% methanol in water) through the cartridge to wash away salts and polar interferences while the analyte and IS remain bound.

    • Elute: Pass a strong organic solvent (e.g., acetonitrile or methanol) through the cartridge to elute the analyte and IS into a collection tube.

    • Evaporate & Reconstitute: As with LLE, evaporate the eluate and reconstitute in mobile phase.

MethodSelectivitySpeedCostKey Advantage
Protein Precipitation (PPT) LowVery FastLowSimple, high-throughput.[17]
Liquid-Liquid Extraction (LLE) ModerateModerateModerateCleaner extracts than PPT.[25]
Solid-Phase Extraction (SPE) HighSlowHighProvides the cleanest extracts, minimizing matrix effects.[22][23]

LC-MS/MS Analysis and Method Validation

The final extract is analyzed using a validated LC-MS/MS method. The system monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both Ruxolitinib and rac-Ruxolitinib-d9.

  • Example LC-MS/MS Parameters:

    • Chromatography: A C18 column is commonly used for separation.[2]

    • Mobile Phase: Gradient elution with water and methanol/acetonitrile containing a modifier like formic acid or ammonium acetate is typical.[2][13]

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • MRM Transitions:

      • Ruxolitinib: m/z 307.1 → 186.0[13]

      • rac-Ruxolitinib-d9: m/z 316.1 → 185.9[13]

G cluster_process Analytical Process cluster_analyte Analyte (Ruxolitinib) cluster_is Internal Standard (Ruxolitinib-d9) cluster_ratio Ratio Calculation p1 Sample Prep (e.g., Extraction) a1 Analyte Loss (e.g., 20%) p1->a1 is1 IS Loss (e.g., 20%) p1->is1 p2 Instrument Injection & Ionization a2 Signal Suppression (e.g., 50%) p2->a2 is2 Signal Suppression (e.g., 50%) p2->is2 a1->a2 a3 Observed Signal: 40% of Expected a2->a3 r1 Ratio = Signal(Analyte) / Signal(IS) Ratio = 40% / 40% = 1.0 a3->r1 is1->is2 is3 Observed Signal: 40% of Expected is2->is3 is3->r1 r2 Ratio remains constant, correcting for variability

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Matrix Effects in LC-MS Analysis of Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Ruxolitinib and its deuterated internal standard, Ruxolitinib-d9. This document is designed to be a practical resource, moving from frequently asked questions to deep-dive troubleshooting and validated protocols.

Understanding the Challenge: Matrix Effects in Bioanalysis

In LC-MS/MS bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest.[1] For Ruxolitinib analysis, this typically includes proteins, salts, metabolites, and, most notably, phospholipids from plasma or serum.[2][3][4][5] These co-extracted components can interfere with the ionization of Ruxolitinib and Ruxolitinib-d9 in the mass spectrometer's source, a phenomenon known as matrix effect. This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement, ultimately compromising the accuracy, precision, and sensitivity of the assay.[1][4][6]

The use of a stable isotope-labeled internal standard (SIL-IS) like Ruxolitinib-d9 is the gold standard to compensate for these effects.[1][7][8] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for a consistent analyte-to-IS ratio and, therefore, accurate quantification.[1][7] However, significant or differential matrix effects can still lead to unreliable data, making robust sample preparation and chromatographic separation paramount.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing Ruxolitinib in plasma?

A1: The most notorious sources of matrix effects in plasma are phospholipids.[2][3][4][5] These endogenous components are highly abundant and often co-extract with analytes during simple sample preparation methods like protein precipitation.[2][3] Their presence in the MS source can severely suppress the ionization of co-eluting compounds like Ruxolitinib. Other sources include endogenous metabolites, salts, and any concomitant medications the patient may be taking.[11][12]

Q2: My Ruxolitinib-d9 (Internal Standard) response is highly variable between samples. What does this indicate?

A2: High variability in the internal standard response is a red flag for significant or inconsistent matrix effects across your sample set.[7] It can also point to issues with sample preparation consistency, such as inaccurate pipetting of the IS, or instrument-related problems.[10] While a SIL-IS is designed to track the analyte, extreme variation suggests the matrix effect is so severe that it's impacting the fundamental reliability of the measurement, and an investigation is required.[13][14]

Q3: Is a simple protein precipitation (PPT) sufficient for Ruxolitinib plasma sample cleanup?

A3: While fast and simple, protein precipitation is often insufficient for removing phospholipids, which are major contributors to matrix-induced ion suppression.[2][3][4] PPT removes proteins, but phospholipids remain in the supernatant that gets injected. This can lead to significant matrix effects, reduced sensitivity, and buildup on the analytical column.[2][3] More advanced techniques are often recommended for regulated bioanalysis.[4][9]

Q4: How do I quantitatively assess matrix effects as required by regulatory guidelines?

A4: Regulatory bodies like the FDA and EMA require the assessment of matrix effects during method validation.[11][15][16][17] The standard approach is the "post-extraction spike" method. This involves comparing the peak response of an analyte spiked into an extracted blank matrix from at least six different sources to the response of the analyte in a clean solution (neat standard). The resulting ratio, known as the matrix factor, is used to assess the degree of ion suppression or enhancement.[18]

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and resolving them.

Problem 1: Inconsistent Internal Standard (Ruxolitinib-d9) Response
  • Symptom: The peak area of Ruxolitinib-d9 varies by more than 30-50% across a single analytical batch, particularly between calibration standards and unknown samples.

  • Potential Cause: Severe and differential matrix effects. The composition of the matrix in patient samples can be different from the pooled matrix used for calibrators and QCs.

  • Troubleshooting Workflow:

A logical workflow for troubleshooting inconsistent internal standard response.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Symptom: Chromatographic peaks for Ruxolitinib and/or Ruxolitinib-d9 are not symmetrical.

  • Potential Cause: While this can be a chromatography issue (e.g., column degradation), it can also be caused by matrix components accumulating on the column or interfering with the analyte's interaction with the stationary phase.[19]

  • Solution Steps:

    • Analyze a Neat Standard: Inject a standard solution of Ruxolitinib prepared in a clean solvent (e.g., mobile phase). If the peak shape is good, the issue is related to the sample matrix or preparation.

    • Improve Sample Cleanup: A cleaner sample extract is less likely to cause on-column issues. Implement a more rigorous sample preparation technique as detailed in the protocols below.

    • Optimize Chromatography: Ensure the sample solvent is not stronger than the initial mobile phase to prevent peak distortion. Consider a "divert valve" to send the initial, unretained matrix components to waste instead of the MS source.[18]

Problem 3: Low Analyte Recovery and Poor Sensitivity
  • Symptom: The signal intensity for Ruxolitinib is much lower than expected, especially at the Lower Limit of Quantification (LLOQ).

  • Potential Cause: This is a classic sign of ion suppression.[6] Co-eluting matrix components, particularly phospholipids, are competing with Ruxolitinib for ionization in the MS source.[2][4]

  • Diagnostic & Solution Pathway:

G cluster_diagnosis Diagnosis cluster_solution Solution Pathway A Symptom: Low Sensitivity / Signal B Post-Column Infusion Experiment (Confirms Ion Suppression Zone) A->B C Modify Chromatography (Shift Analyte Elution Time) B->C If suppression zone is narrow D Enhance Sample Preparation (Remove Interferences) B->D If suppression is broad or severe E SPE or Phospholipid Removal (PLR) D->E

Pathway from diagnosis of low signal to targeted solutions.

In-Depth Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol is essential for method validation and is based on FDA and EMA guidelines.[11][17][20]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Ruxolitinib and Ruxolitinib-d9 into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). Spike Ruxolitinib and Ruxolitinib-d9 into the clean, extracted supernatant.

    • Set C (Pre-Extraction Spike): Spike Ruxolitinib and Ruxolitinib-d9 into the blank matrix before extraction. This set is used to determine recovery.

  • Analyze Samples: Inject all three sets and acquire the peak areas.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%RE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

    • IS-Normalized MF: Calculate the MF for both the analyte and the IS, then divide the analyte MF by the IS MF. The acceptance criterion for the IS-normalized MF is typically a coefficient of variation (CV) of ≤15%.

Protocol 2: Phospholipid Removal (PLR) using HybridSPE®-Phospholipid

This method combines the simplicity of protein precipitation with the selectivity of phospholipid removal.[2][5][21]

  • Sample Pre-treatment: To a 100 µL plasma sample, add 20 µL of the Ruxolitinib-d9 internal standard working solution.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile. Vortex for 1 minute.

  • Phospholipid Removal: Load the entire mixture onto a HybridSPE®-Phospholipid plate or cartridge. Apply vacuum or positive pressure to force the sample through the sorbent.

  • Collection: Collect the clean filtrate.

  • Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Comparison of Sample Preparation Techniques
TechniqueProsConsBest For...
Protein Precipitation (PPT) Fast, simple, inexpensive.Ineffective at removing phospholipids, high risk of matrix effects.[2][4]Early-stage discovery, where speed is prioritized over robustness.
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.Can have low recovery for polar analytes, more labor-intensive, uses larger solvent volumes.[4]Analytes with favorable partition coefficients (LogP > 1). Ruxolitinib's LogP of ~1.7 makes this a viable option.[22]
Solid-Phase Extraction (SPE) Highly selective, provides very clean extracts, excellent for removing interferences.[1][9]Requires method development, more expensive than PPT or LLE.Regulated bioanalysis requiring high accuracy and precision.[23][24][25]
Phospholipid Removal (PLR) Combines simplicity of PPT with high selectivity against phospholipids.[2][5][21]Primarily targets phospholipids; may not remove other matrix components.High-throughput bioanalysis where phospholipids are the main concern.

Conclusion

Resolving matrix effects in the LC-MS analysis of Ruxolitinib-d9 is a systematic process of diagnosis and optimization. While a stable isotope-labeled internal standard is a powerful tool, it cannot compensate for extreme matrix variability.[7] The foundation of a robust and reliable bioanalytical method lies in effective sample preparation that minimizes the introduction of interfering endogenous components like phospholipids into the analytical system.[3][9] By understanding the causes of matrix effects and employing the troubleshooting strategies and protocols outlined in this guide, researchers can develop highly accurate and precise methods that meet regulatory standards and produce reliable data for critical drug development decisions.[23][24][25]

References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration (FDA). Available at: [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available at: [Link]

  • Ruxolitinib (INCB018424). Chemsrc. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]

  • Bioanalytical method validation emea. Slideshare. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Available at: [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. Available at: [Link]

  • Bioanalytical Method Validation. Food and Drug Administration (FDA). Available at: [Link]

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. PubMed. Available at: [Link]

  • Bioanalytical Method Validation. Food and Drug Administration (FDA). Available at: [Link]

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. PMC. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available at: [Link]

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. ResearchGate. Available at: [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available at: [Link]

  • Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies. PubMed. Available at: [Link]

  • Inconsistent Internal Standard Response in LC–MS/MS Bioanalysis: An Evaluation of Case Studies. Taylor & Francis Online. Available at: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Technology Networks. Available at: [Link]

  • Analytical Methods for the Estimation of Ruxolitinib – A Review. Acta Scientific. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]

Sources

minimizing deuterium exchange in rac-Ruxolitinib-d9 experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: rac-Ruxolitinib-d9 Bioanalysis & Stability

Part 1: Technical Briefing & Core Directive

The "Exchange" Paradox in Ruxolitinib-d9 As researchers utilizing rac-Ruxolitinib-d9 (CAS: 2469553-67-9) as an internal standard (IS), you may encounter a phenomenon where the expected mass transition (M+9) decreases in intensity or shifts to M+8/M+7, mimicking "deuterium exchange."

The Scientific Reality: Standard commercial rac-Ruxolitinib-d9 is labeled on the cyclopentyl ring (nonadeuteriocyclopentyl). These are aliphatic C-D bonds . Unlike N-D or O-D bonds, C-D bonds on an alkyl ring are chemically inert in standard protic solvents (methanol, water, acetonitrile) and biological matrices.

Therefore, if you observe deuterium loss, it is rarely "chemical exchange" in solution. It is almost exclusively On-Column Deuterium Isotope Effects or In-Source Hydrogen/Deuterium Scrambling (HDS) within the mass spectrometer. This guide addresses how to distinguish and mitigate these specific artifacts to ensure GLP-compliant quantitation.

Part 2: Troubleshooting & FAQs

Category 1: Mass Shifts & Signal Loss (In-Source Scrambling)

Q1: My neat standard of rac-Ruxolitinib-d9 is pure, but during LC-MS/MS, I see a significant signal at M+8 and M+7. Is the solvent washing off the deuterium?

Diagnosis: No. This is likely In-Source Scrambling . The Mechanism: In the high-energy environment of an Electrospray Ionization (ESI) source, particularly at high temperatures or cone voltages, protons from the mobile phase (H2O/MeOH) can exchange with deuterons on the analyte during the desolvation process. This is common in JAK inhibitors where the pyrrolopyrimidine scaffold can facilitate proton transfer.

Corrective Action:

  • Lower the Desolvation Temperature: Reduce source temperature by 50–100°C. High heat promotes the activation energy required for H/D scrambling.

  • Optimize Cone Voltage/Declustering Potential: Perform a ramp study. Select the lowest voltage that maintains sensitivity; excess energy drives fragmentation and scrambling.

  • Mobile Phase Selection: If scrambling persists, switch the organic phase from Methanol (protic) to Acetonitrile (aprotic). Methanol acts as a hydrogen donor in the gas phase, exacerbating scrambling.

Category 2: Chromatographic Anomalies (The "rac" Factor)

Q2: I am analyzing clinical samples (R-Ruxolitinib). My IS (rac-Ruxolitinib-d9) peaks are splitting or eluting slightly earlier than the analyte. How do I integrate this?

Diagnosis: You are observing the Deuterium Isotope Effect combined with Chiral Separation . The Mechanism:

  • Isotope Effect: Deuterium is more hydrophobic and has a smaller molar volume than hydrogen. On reversed-phase columns (C18), deuterated isotopologues often elute slightly earlier than the non-deuterated analyte.

  • Chiral Split: Your analyte is pure (R)-enantiomer. Your IS is racemic (rac).[1] If your column has any chiral recognition capability (or if using a chiral column), the IS will split into (R)-d9 and (S)-d9.

Corrective Action:

  • Integration Strategy: You must integrate the (R)-d9 peak that co-elutes (or nearly co-elutes) with your (R)-Ruxolitinib analyte. Integrating the total IS peak (R+S) while quantifying a single enantiomer analyte introduces error if matrix suppression varies across the two IS peaks.

  • Retention Time Windows: Widen the expected RT window slightly to account for the deuterium-induced shift (usually 0.05 – 0.1 min earlier).

Category 3: Metabolic "Exchange" (In Vivo Studies)

Q3: In my mouse PK study, the d9-IS signal drops over time in incurred samples, but not in QC samples. Is this metabolic exchange?

Diagnosis: This is likely Metabolic Interference or Cross-Talk , not exchange. The Mechanism:

  • Metabolic Switching: The cyclopentyl ring is a primary site for CYP3A4-mediated hydroxylation. Since C-D bonds are stronger (Kinetic Isotope Effect), the metabolism of the IS might be slower than the analyte, but it still occurs.

  • Interference: A metabolite of the drug (e.g., hydroxylated Ruxolitinib) might lose water in the source, creating an ion isobaric with your IS.

Corrective Action:

  • Chromatographic Resolution: Ensure your LC method separates the parent drug from its hydroxylated metabolites.

  • Blank Matrix Check: Run a "double blank" (matrix without IS) and a "zero sample" (matrix + IS only) to confirm no endogenous interferences mimic the M+9 transition.

Part 3: Optimized Experimental Protocol

Workflow: Minimizing Scrambling in LC-MS/MS

Objective: Establish instrument parameters that maintain the integrity of the nonadeuteriocyclopentyl label.

ParameterStandard Setting (Risk)Optimized Setting (Safe) Rationale
Mobile Phase B Methanol (MeOH)Acetonitrile (ACN) MeOH is a protic solvent that donates protons in the gas phase, fueling H/D scrambling. ACN is aprotic.
Source Temp 500°C - 600°C350°C - 450°C Lower thermal energy reduces the rate of gas-phase proton exchange.
Cone Voltage High (e.g., >40V)Low (e.g., 20-30V) High voltage induces "in-source fragmentation" which can mimic exchange loss.
pH Modifier 0.1% Formic Acid0.05% Formic Acid Reducing acid concentration lowers the availability of free protons in the droplet.
Step-by-Step Validation Procedure
  • Infusion Check: Infuse rac-Ruxolitinib-d9 (100 ng/mL) in 50:50 A:B mobile phase.

  • Q1 Scan: Monitor the parent ion (approx. m/z 316.4 for [M+H]+).

  • Scramble Monitor: Look for peaks at m/z 315.4 (d8) and 314.4 (d7).

    • Acceptance Criteria: Intensity of (M-1) peak should be < 5% of the parent peak.

  • Parameter Ramp: If > 5%, lower Source Temp in 50°C increments until the (M-1) peak disappears.

  • Inject Analyte: Inject non-deuterated Ruxolitinib to ensure no "Cross-Talk" (M+0 signal appearing in the M+9 channel).

Part 4: Visualizing the Scrambling Pathway

The following diagram illustrates the decision logic for distinguishing between Chemical Instability (rare) and Instrument Scrambling (common).

Ruxolitinib_Troubleshooting Start Observation: Low IS Response or Mass Shift (M+9 -> M+8) CheckSolvent Step 1: Check Solvent System (Is it Methanol?) Start->CheckSolvent CheckSource Step 2: Check Source Temp (Is it >500°C?) CheckSolvent->CheckSource No (ACN) Action_ACN Switch to Acetonitrile (Aprotic Solvent) CheckSolvent->Action_ACN Yes (MeOH) CheckChem Step 3: Check Chemical Purity (NMR/CoA) CheckSource->CheckChem No (Low Temp) Action_Temp Lower Source Temp & Cone Voltage CheckSource->Action_Temp Yes (High Temp) Action_NewLot Request New Lot (Synthesis Defect) CheckChem->Action_NewLot Impure Result_Stable Diagnosis: Stable Quantitation CheckChem->Result_Stable Pure Action_ACN->CheckSource Result_Scramble Diagnosis: In-Source Scrambling (Gas Phase Exchange) Action_Temp->Result_Scramble

Caption: Decision matrix for isolating the root cause of deuterium signal loss. Most Ruxolitinib-d9 issues stem from instrument parameters (blue path), not chemical degradation.

References

  • Wang, S., et al. (2015). "Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis." ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Navigating the Stability of rac-Ruxolitinib-d9: A Technical Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for rac-Ruxolitinib-d9. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical deuterated compound throughout its lifecycle in your laboratory. Here, we provide in-depth, field-proven insights into the optimal storage conditions, potential degradation pathways, and troubleshooting strategies to safeguard your experimental outcomes.

The Criticality of Proper Storage for Deuterated Compounds

Deuterated compounds like rac-Ruxolitinib-d9 are invaluable tools in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms can significantly alter a compound's metabolic fate, primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows metabolic processes involving C-H bond cleavage. However, the very nature of this isotopic labeling makes these compounds susceptible to isotopic dilution through hydrogen-deuterium (H-D) exchange if not handled and stored correctly. Furthermore, like its non-deuterated counterpart, rac-Ruxolitinib-d9 is susceptible to chemical degradation, which can compromise sample purity and lead to inaccurate experimental results.

This guide will walk you through the necessary precautions and procedures to maintain both the chemical and isotopic purity of your rac-Ruxolitinib-d9 samples.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the storage and handling of rac-Ruxolitinib-d9.

Q1: What are the ideal long-term storage conditions for solid rac-Ruxolitinib-d9?

A1: For long-term stability, solid rac-Ruxolitinib-d9 should be stored at -20°C in a tightly sealed container.[1][2] Some suppliers also recommend storage at 2-8°C for long-term storage[3][]. To prevent exposure to moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation, it is best practice to store the compound under an inert atmosphere, such as dry nitrogen or argon.[5][6]

Q2: I need to prepare a stock solution of rac-Ruxolitinib-d9. What solvent should I use and how should I store the solution?

A2: rac-Ruxolitinib-d9 is soluble in organic solvents such as DMSO and ethanol.[2] For stock solutions, it is recommended to use a high-purity, aprotic solvent. Solutions in DMSO or ethanol can be stored at -20°C for up to three months .[2] To minimize the risk of H-D exchange, especially with residual water in the solvent, ensure you are using anhydrous solvents and store the solution in a tightly sealed vial with minimal headspace.

Q3: Can I store my rac-Ruxolitinib-d9 stock solution at 4°C for short-term use?

A3: While some general guidance for deuterated standards suggests short-term storage at 2-8°C in an aprotic organic solvent, it is crucial to minimize the time a solution is kept at this temperature.[7] For rac-Ruxolitinib-d9 solutions, storage at -20°C is the recommended practice even for short durations to minimize any potential degradation.

Q4: I've noticed some discoloration in my solid rac-Ruxolitinib-d9 sample. What could be the cause?

A4: The appearance of rac-Ruxolitinib-d9 is typically a white to pale yellow solid.[3] Discoloration could be an indication of degradation. Ruxolitinib is known to be sensitive to light, which can lead to photodegradation.[8] Ensure the compound is stored in a light-protected container (e.g., an amber vial). Oxidation is another potential cause of discoloration.

Q5: How can I prevent isotopic dilution of my rac-Ruxolitinib-d9?

A5: Isotopic dilution, or H-D exchange, occurs when deuterium atoms are replaced by hydrogen atoms from the environment. To prevent this, it is critical to handle the compound under an inert atmosphere and avoid exposure to moisture.[5] When preparing solutions, use anhydrous solvents and tightly sealed containers. For hygroscopic solvents, single-use ampoules can minimize moisture exposure.[5]

Troubleshooting Guide: Identifying and Mitigating Degradation

Encountering unexpected results in your experiments can be frustrating. This troubleshooting guide is designed to help you identify potential degradation of your rac-Ruxolitinib-d9 and take corrective actions.

Observed Issue Potential Cause Recommended Action
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of rac-Ruxolitinib-d9. 1. Review Storage Conditions: Ensure the compound and its solutions have been stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Check Solvent Purity: Impurities in solvents can contribute to degradation. Use high-purity, HPLC-grade solvents. 3. Analyze for Known Degradants: Compare the retention times and mass spectra of the unknown peaks with those of known Ruxolitinib degradation products (see Degradation Pathways section below).
Reduced peak area of rac-Ruxolitinib-d9 in a series of experiments. Progressive degradation of the stock solution. 1. Prepare a Fresh Stock Solution: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid material. 2. Perform a Stability Check: Analyze the new stock solution immediately after preparation and then at regular intervals to monitor its stability under your specific storage conditions.
Inconsistent results between experimental replicates. Inhomogeneous stock solution or ongoing degradation. 1. Ensure Complete Dissolution: Before use, ensure the stock solution is completely thawed and vortexed to ensure homogeneity. 2. Minimize Time at Room Temperature: Keep the stock solution on ice or in a cooling block when preparing dilutions and minimize the time it is exposed to ambient temperature and light.
Shift in retention time of the main peak. Change in mobile phase pH or column degradation. 1. Verify Mobile Phase Preparation: Ensure the mobile phase is prepared correctly and consistently. Small variations in pH can affect the retention of ionizable compounds. 2. Check Column Performance: A shift in retention time could indicate a problem with the analytical column. Run a standard to check the column's performance.

Understanding the Degradation Pathways of Ruxolitinib

To effectively prevent degradation, it is essential to understand the chemical pathways through which it can occur. Ruxolitinib is susceptible to degradation through hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Ruxolitinib shows significant instability in hydrolytic conditions, both acidic and basic.[9][10][11] The primary site of hydrolytic attack is the nitrile group, which can be hydrolyzed to a propanamide and subsequently to a propanoic acid derivative.

G Rux_d9 rac-Ruxolitinib-d9 Amide 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-d9)propanamide Rux_d9->Amide Acid/Base Hydrolysis Acid 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-d9)propanoic acid Amide->Acid Further Hydrolysis

Caption: Hydrolytic degradation of rac-Ruxolitinib-d9.

Photodegradation

Ruxolitinib is sensitive to light.[8] Exposure to light, particularly simulated sunlight, can lead to significant degradation within hours. The degradation primarily involves photo-oxidation of the pyrrolo[2,3-d]pyrimidine core.

G Rux_d9 rac-Ruxolitinib-d9 Photo_products Multiple Photo-oxidation Products (e.g., opening of the pyrrole ring) Rux_d9->Photo_products Light Exposure (UV/Visible)

Caption: Photodegradation pathway of rac-Ruxolitinib-d9.

Experimental Protocols

To ensure the integrity of your rac-Ruxolitinib-d9, follow these detailed protocols for handling and stability testing.

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a stable stock solution of rac-Ruxolitinib-d9 for use in experiments.

Materials:

  • rac-Ruxolitinib-d9 (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (HPLC grade or higher)

  • Amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Allow the container of solid rac-Ruxolitinib-d9 to equilibrate to room temperature before opening to prevent condensation.

  • In a controlled environment with low humidity or under a gentle stream of inert gas, accurately weigh the desired amount of rac-Ruxolitinib-d9.

  • Transfer the weighed solid to a clean, dry amber glass vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Purge the headspace of the vial with inert gas before final sealing.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C.

Protocol 2: Assessment of Stock Solution Stability

Objective: To determine the stability of the rac-Ruxolitinib-d9 stock solution over time.

Materials:

  • Prepared rac-Ruxolitinib-d9 stock solution

  • HPLC or LC-MS system

  • Appropriate analytical column (e.g., C18)

  • Mobile phase (as per your analytical method)

Procedure:

  • Time Zero (T0) Analysis: Immediately after preparing the stock solution, dilute an aliquot to a working concentration with the mobile phase and inject it into the HPLC/LC-MS system. Record the peak area of the rac-Ruxolitinib-d9 peak.

  • Storage: Store the stock solution at -20°C.

  • Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months), remove the stock solution from the freezer and allow it to thaw completely at room temperature.

  • Once thawed, vortex the solution to ensure homogeneity.

  • Prepare a working solution and analyze it using the same HPLC/LC-MS method as the T0 analysis.

  • Data Analysis: Compare the peak area at each time point to the T0 peak area. A significant decrease in the peak area (typically >15%) indicates degradation. Also, monitor for the appearance of new peaks, which would signify the formation of degradation products.

Summary of Storage Conditions

Form Condition Temperature Duration Key Considerations
Solid Long-term-20°C[1][2] or 2-8°C[3][]YearsStore in a tightly sealed, light-protected container under an inert atmosphere.
Solution Stock (in DMSO or Ethanol)-20°C[2]Up to 3 months[2]Use anhydrous solvents, store in amber vials with minimal headspace, and purge with inert gas.
Solution Working (in aqueous buffer)Room TemperatureNot recommended for more than one dayPrepare fresh as needed for immediate use.

References

  • Pharmaffiliates. rac-Ruxolitinib-d9. [Link]

  • Thakkar, H., et al. (2022). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Analytical Methods, 14(4), 480-490. [Link]

  • Secrétan, P. H., et al. (2021). Ruxolitinib photodegradation mechanisms by theoretical and experimental chemistry. Journal of Pharmaceutical and Biomedical Analysis, 198, 113983. [Link]

  • RSC Publishing. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. [Link]

  • ResearchGate. What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]

  • Douša, M., et al. (2020). Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide. Journal of Pharmaceutical and Biomedical Analysis, 186, 113266. [Link]

  • PubMed. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. [Link]

  • PubMed. Ruxolitinib photodegradation mechanisms by theoretical and experimental chemistry. [Link]

Sources

Technical Support Center: Optimizing Retention Time Shifts (Ruxolitinib vs. Ruxolitinib-d9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Core Challenge: You are likely observing that Ruxolitinib-d9 elutes slightly earlier than the native Ruxolitinib analyte.

This is a known physicochemical phenomenon called the Deuterium Isotope Effect in Reversed-Phase Chromatography (RPC). The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond.[1] This results in a smaller molar volume and reduced lipophilicity (hydrophobicity) for the deuterated isotopologue. Consequently, the d9-analog partitions less strongly into the C18 stationary phase and elutes earlier.

Why "Optimization" Matters: For an Internal Standard (IS) to function correctly, it must experience the exact same ionization environment as the analyte to compensate for matrix effects (ion suppression/enhancement).

  • Ideal Scenario: Perfect co-elution.

  • Acceptable Scenario: Slight shift (<0.05 min) where the matrix factor remains consistent.

  • Critical Failure: Complete separation where the IS elutes in a suppression zone, and the analyte elutes in an enhancement zone.

Mechanism of Action (Visualized)

To troubleshoot, you must understand the interaction at the molecular level.

IsotopeEffect cluster_0 Stationary Phase (C18) cluster_1 Analytes C18 C18 Alkyl Chains (Hydrophobic Interaction) Elution Elution Order: 1. Ruxolitinib-d9 2. Native Ruxolitinib C18->Elution Result Rux Native Ruxolitinib (H) Larger Van der Waals Radius Stronger Interaction Rux->C18 High Retention RuxD9 Ruxolitinib-d9 (D) Shorter C-D Bond Weaker Interaction RuxD9->C18 Lower Retention

Figure 1: Mechanism of the Deuterium Isotope Effect in Reversed-Phase Chromatography. The reduced hydrophobicity of the d9-analog leads to weaker retention and earlier elution.

Troubleshooting Guide: Minimizing the Shift

Question 1: How do I quantify if the shift is affecting my data quality?

Answer: Do not rely solely on visual inspection. You must calculate the Matrix Factor (MF) difference.

Protocol:

  • Prepare a neat solution (solvent only) of Ruxolitinib + d9-IS.

  • Prepare a post-extraction spiked plasma sample (matrix present) at the same concentration.

  • Calculate MF for both:

    
    
    
  • Pass Criteria: The IS-normalized Matrix Factor (MF_analyte / MF_IS) must be close to 1.0 (CV < 15%). If the d9 elutes early into a suppression zone, its MF will drop, causing the normalized ratio to skew.

Question 2: Which chromatographic parameters best compress the peaks?

Answer: To force co-elution, you must reduce the resolution (


) between the isotopic pair.
ParameterAdjustmentScientific Rationale
Gradient Slope Increase (Steeper) A shallow gradient allows the slight hydrophobicity difference to manifest as a time gap. A steep gradient (e.g., 5% to 95% B in 2 min) compresses the elution window, forcing co-elution.
Organic Modifier Use Acetonitrile (ACN) Methanol (MeOH) is a protic solvent and can sometimes exaggerate hydrogen-bonding differences between H and D forms. ACN (aprotic) often yields sharper peaks and tighter co-elution for this pair.
Temperature Increase (40°C - 50°C) Higher temperatures increase mass transfer and reduce general retention, often minimizing the absolute time difference between the isotopologues.
Stationary Phase PFP or C18 While C18 is standard, Pentafluorophenyl (PFP) columns have shown potential to reduce deuterium isotope effects due to different electronic interactions (pi-pi stacking) that may override the subtle hydrophobic difference [1].
Question 3: My d9 peak is splitting or shouldering. Is this the isotope effect?

Answer: Likely not. The isotope effect causes a shift, not a split.

  • Diagnosis: If the d9 peak is splitting, check your sample diluent . Ruxolitinib is moderately hydrophobic. If you inject a high-organic sample solvent into a high-aqueous initial mobile phase, you get "solvent effects" (peak focusing issues).

  • Fix: Ensure your sample diluent matches the initial mobile phase (e.g., 10% ACN in Water).

Recommended Experimental Protocol

This protocol is optimized to minimize the retention time shift while maintaining sensitivity.

Target Analyte: Ruxolitinib (JAK1/2 Inhibitor) Internal Standard: Ruxolitinib-d9[2]

LC-MS/MS Conditions
ComponentSpecificationNotes
Column Thermo Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm or 3.0 µm)Robust C18 is preferred over Phenyl-Hexyl for stability [2].
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks than MeOH for this compound.
Flow Rate 0.4 - 0.6 mL/minHigher flow aids in faster elution, minimizing shift visibility.
Column Temp 40°C
Injection Vol 2 - 5 µLKeep low to prevent peak broadening.
Gradient Program (Steep Elution)
  • 0.0 - 0.5 min: 10% B (Desalting/Loading)

  • 0.5 - 2.5 min: 10%

    
     90% B (Linear Ramp)
    
  • 2.5 - 3.5 min: 90% B (Wash)

  • 3.5 - 3.6 min: 90%

    
     10% B
    
  • 3.6 - 5.0 min: 10% B (Re-equilibration)

Note: Ruxolitinib typically elutes around 2.2 - 2.4 min. The d9 may elute at 2.18 min while native elutes at 2.22 min. This overlap is acceptable.

Advanced Troubleshooting Workflow

Use this decision tree when standard optimization fails.

Troubleshooting Start Issue: RT Shift > 0.1 min CheckMF Calculate Matrix Factor (MF) Is MF_analyte != MF_IS? Start->CheckMF MF_OK No (MF is consistent) Shift is cosmetic. CheckMF->MF_OK Ratios Match MF_Bad Yes (Quantitation impacted) CheckMF->MF_Bad Ratios Differ Action1 Action: Steepen Gradient (Increase %B/min) MF_Bad->Action1 Check2 Did peaks merge? Action1->Check2 Merged Solved Check2->Merged Yes NotMerged Still Separated Check2->NotMerged No Action2 Switch to 13C-Ruxolitinib (Eliminates Isotope Effect) NotMerged->Action2 Ultimate Fix

Figure 2: Decision matrix for handling retention time shifts. Note that switching to a 13C-labeled IS is the definitive solution if chromatographic optimization fails.

Frequently Asked Questions (FAQ)

Q: Can I just widen the integration window to catch both peaks? A: You should always integrate the IS and Analyte independently. Modern software (Analyst, MassLynx, Chromeleon) handles slight RT differences easily. The danger is not the integration, but the ionization. If the d9 elutes 0.2 min early, it might be in a region of high salt suppression, while the analyte is not. Widening the window does not fix the suppression physics.

Q: Why not use Ruxolitinib-13C instead of d9? A: Scientifically, 13C or 15N labeled standards are superior . They possess the same mass-to-charge shift but identical lipophilicity to the native compound, meaning they co-elute perfectly (Zero Isotope Effect) [3]. d9 is often chosen simply because it is cheaper or synthetically easier to access. If your method validation fails due to matrix variability, switching to 13C is the correct corrective action.

Q: Does the number of deuterium atoms matter? A: Yes. The magnitude of the retention time shift is roughly proportional to the number of deuterium atoms. Ruxolitinib-d9 (9 deuteriums) will have a much more pronounced shift than a d3 analog. If d9 is problematic, sourcing a d4 or d6 analog might reduce the shift while maintaining mass resolution.

References

  • Zhang, Y., et al. (2025).[3][4] Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics. Analytical Chemistry.

  • Li, X., et al. (2024). Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. Frontiers in Pharmacology.

  • Wang, S., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry. LCGC North America.

Sources

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Ruxolitinib Using rac-Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused comparison and validation protocol for the quantification of ruxolitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, rac-Ruxolitinib-d9, to ensure the highest level of accuracy and precision, in accordance with global regulatory standards.

Introduction: The Imperative for Robust Bioanalysis in Ruxolitinib Therapy

Ruxolitinib is a potent Janus kinase (JAK) inhibitor targeting the JAK1 and JAK2 enzymes.[1] It is a cornerstone therapy for myelofibrosis and polycythemia vera, among other conditions.[1][2] Given the variability in patient responses and the potential for toxicity, therapeutic drug monitoring (TDM) is crucial for optimizing clinical outcomes.[3][4][5] A validated bioanalytical method is the bedrock of reliable TDM and is essential for pharmacokinetic and toxicokinetic studies that support drug development and regulatory submissions.[6][7][8]

This guide details a highly selective and sensitive LC-MS/MS method for ruxolitinib quantification. We will explore the rationale behind the selection of a deuterated internal standard (IS), rac-Ruxolitinib-d9, and compare the chosen sample preparation technique—protein precipitation—against other common approaches. The validation parameters discussed adhere to the stringent requirements set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][9][10]

The Lynchpin of Accuracy: Why rac-Ruxolitinib-d9 is the Superior Internal Standard

In LC-MS/MS-based bioanalysis, the internal standard is critical for correcting for variability during sample processing and analysis. The ideal IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression or enhancement.[11][12]

Why a Stable Isotope-Labeled (SIL) Internal Standard?

A SIL-IS, such as rac-Ruxolitinib-d9, is considered the "gold standard".[13] It is chemically identical to the analyte (ruxolitinib) but has a different mass due to the incorporation of deuterium atoms. This near-perfect mimicry ensures that it behaves almost identically during extraction, chromatography, and ionization, thereby providing the most accurate compensation for any analytical variability.

Comparison of Internal Standard Choices:

Internal Standard TypeAdvantagesDisadvantages
rac-Ruxolitinib-d9 (SIL-IS) Co-elutes with ruxolitinib, experiences identical matrix effects, provides highest accuracy and precision.[12][13]Higher cost compared to other options.
Structural Analog Lower cost, readily available.May have different chromatographic retention, extraction recovery, and ionization efficiency, leading to less accurate quantification.
No Internal Standard Lowest cost.Highly susceptible to matrix effects and procedural errors, leading to unreliable and irreproducible results. Not acceptable for regulated bioanalysis.

The use of rac-Ruxolitinib-d9 is a deliberate choice to build a self-validating system where potential analytical errors are intrinsically minimized.

Experimental Design and Methodology

Materials and Reagents
  • Reference Standards: Ruxolitinib (purity ≥98%) and rac-Ruxolitinib-d9 (purity ≥97%).[5]

  • Reagents: Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (ultrapure).[5][14]

  • Biological Matrix: Blank human plasma, free of interfering substances.[5]

Step-by-Step Protocol: Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ruxolitinib and rac-Ruxolitinib-d9 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the ruxolitinib stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the rac-Ruxolitinib-d9 stock solution in methanol. This solution will be used for sample preparation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

Protocol:

  • Pipette 100 µL of plasma sample (blank, CC, quality control, or unknown) into a microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL rac-Ruxolitinib-d9 in methanol).[14]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 g for 10 minutes to pellet the precipitated proteins.[14]

  • Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

Comparison of Sample Preparation Techniques:

TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT) Fast, simple, and cost-effective. High recovery for many analytes.Less clean extract compared to other methods, potentially leading to greater matrix effects.[15][16]
Liquid-Liquid Extraction (LLE) Provides a cleaner extract than PPT, reducing matrix effects.More time-consuming, requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Delivers the cleanest extracts, significantly minimizing matrix effects.Most expensive and time-consuming method. Requires method development to optimize sorbent and elution conditions.

For this method, the use of a SIL-IS effectively compensates for the potential matrix effects associated with protein precipitation, making it the most efficient choice for high-throughput analysis.[11][12]

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (UHPLC) system.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[14]

  • Chromatographic Column: A C18 reversed-phase column (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm).[5]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol[5]

  • Gradient Elution: A gradient program is employed to ensure optimal separation of ruxolitinib from endogenous plasma components.

  • Ionization: Positive Electrospray Ionization (ESI+).[14]

  • MRM Transitions:

    • Ruxolitinib: 307.1 → 186.1

    • rac-Ruxolitinib-d9: 316.1 → 186.1[14]

Bioanalytical Method Validation: Results and Comparison

The method was fully validated according to FDA and EMA guidelines. The following parameters were assessed:

Specificity and Selectivity

Specificity was confirmed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of ruxolitinib and rac-Ruxolitinib-d9, demonstrating the high selectivity of the method.[5]

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 10 to 2000 ng/mL.[3][4] The coefficient of determination (R²) was consistently > 0.99.[3][4]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results met the acceptance criteria of being within ±15% (±20% for LLOQ) of the nominal values.

Table 1: Accuracy and Precision Data

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ (10)95.58.298.111.5
Low (30)102.35.6101.76.8
Medium (300)98.94.199.55.2
High (1500)101.23.5100.84.3
Recovery and Matrix Effect

The extraction recovery of ruxolitinib was consistent and reproducible across all QC levels, consistently exceeding 85%.[3][4] The matrix effect was assessed by comparing the peak areas of ruxolitinib in post-extraction spiked plasma samples to those in neat solutions. The use of rac-Ruxolitinib-d9 effectively normalized any observed matrix effects, with the coefficient of variation of the IS-normalized matrix factor being less than 15%.

Stability

Ruxolitinib was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage. All stability results were within ±15% of the nominal concentrations.

Visualizing the Workflow

Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample (CC, QC, or Unknown) add_is Add 300 µL Methanol with rac-Ruxolitinib-d9 plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UHPLC System supernatant->injection separation C18 Column Separation injection->separation detection Triple Quad MS/MS (MRM Detection) separation->detection data Data Acquisition & Processing detection->data

Sources

Comparative Guide: rac-Ruxolitinib-d9 vs. 13C-Ruxolitinib Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between rac-Ruxolitinib-d9 and 13C-labeled Ruxolitinib internal standards (IS) for LC-MS/MS bioanalysis. It is designed for analytical scientists optimizing assays for pharmacokinetic (PK) or therapeutic drug monitoring (TDM) applications.

Executive Summary: The Accuracy vs. Cost Trade-off

In the bioanalysis of Ruxolitinib (a JAK1/JAK2 inhibitor), the choice of internal standard is the single most critical factor determining assay robustness.

  • 13C-Ruxolitinib (e.g., 13C9 or 13C,15N): The Gold Standard for regulated (GLP/GCP) bioanalysis. It offers perfect chromatographic co-elution with the analyte, ensuring that the IS experiences the exact same matrix suppression/enhancement events as the drug.

  • rac-Ruxolitinib-d9: A Cost-Effective Alternative suitable for discovery-phase PK. However, it introduces two distinct risks: (1) Deuterium Isotope Effects leading to retention time shifts, and (2) Stereochemical mismatch (Racemic IS vs. Enantiopure Analyte) which can complicate chiral methodologies.

Scientific Deep Dive: Mechanisms of Failure & Success

To make an informed decision, one must understand the physicochemical divergence between these two standards.

A. The Deuterium Isotope Effect (Chromatographic Shift)

Deuterium (


) is heavier than Hydrogen (

), but the C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower lipophilicity for the deuterated molecule.
  • The Consequence: On Reverse-Phase (C18) columns, rac-Ruxolitinib-d9 will typically elute earlier than the native Ruxolitinib.

  • The Risk: If the retention time shift (

    
    ) is significant, the IS may elute outside the specific ion suppression zone affecting the analyte. This invalidates the IS's ability to correct for matrix effects.
    
B. The Stereochemical Trap (Racemic vs. Enantiopure)

Ruxolitinib is the (R)-enantiomer . The d9 standard is often sold as a racemic mixture (rac) containing both (R) and (S) forms.

  • Scenario 1: Achiral Chromatography (Standard C18): Both (R) and (S) enantiomers usually co-elute. The "rac" nature is rarely an issue here, provided the column has no cryptic chiral selectivity.

  • Scenario 2: Chiral Chromatography: If your method uses a chiral column (e.g., to monitor chiral inversion), the rac-d9 IS will split into two peaks (R and S), while the analyte appears as a single peak. This complicates integration and quantification.

C. The 13C Advantage

Carbon-13 (


) isotopes do not alter the lipophilicity or pKa of the molecule. Therefore, 13C-Ruxolitinib  is chromatographically indistinguishable from the analyte. It co-elutes perfectly, guaranteeing that any matrix effect suppressing the analyte signal suppresses the IS signal by the exact same magnitude.

Visualization: Chromatographic Behavior & Risk

The following diagram illustrates the mechanistic difference in elution behavior between the two standards on a Reverse-Phase column.

G cluster_0 Injection cluster_1 LC Column (C18) cluster_2 Elution Profile (Mass Spec) Sample Plasma Sample (Analyte + IS) Interaction Hydrophobic Interaction Sample->Interaction Native Native Ruxolitinib (R-Enantiomer) RT: 1.42 min Interaction->Native Standard Lipophilicity C13 13C-Ruxolitinib (Perfect Co-elution) RT: 1.42 min Interaction->C13 Identical Lipophilicity D9 rac-Ruxolitinib-d9 (Early Elution) RT: ~1.38 min Interaction->D9 Lower Lipophilicity (Isotope Effect)

Figure 1: Chromatographic separation logic showing the risk of retention time shift with deuterated standards versus the co-elution stability of 13C standards.

Experimental Protocol: Self-Validating System

To objectively determine if rac-Ruxolitinib-d9 is sufficient for your assay, or if you must upgrade to 13C , you must perform a Matrix Factor (MF) Evaluation .

Validated LC-MS/MS Conditions (Reference Standard)

Based on FDA-validated methodologies [1].

  • Column: Thermo Hypersil GOLD C18 (50 mm × 2.1 mm, 3.0 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: Linear ramp to 90% B

    • 2.0-3.0 min: Hold 90% B

  • Flow Rate: 0.4 mL/min.

The "Isotope Suitability" Test (Protocol)
  • Preparation: Prepare 6 lots of blank plasma (from different donors) and 1 lot of water (neat solution).

  • Spiking: Spike all samples with Ruxolitinib (Low QC level) and your chosen IS (d9 or 13C).

  • Extraction: Perform protein precipitation (PPT) using Acetonitrile.

  • Analysis: Inject the neat standards and the post-extraction spiked plasma samples.

  • Calculation: Calculate the IS-Normalized Matrix Factor (IS-MF) using the formula below.

Formula:



Acceptance Criteria:

  • Pass: The CV% of the IS-MF across the 6 lots is < 15%. This proves the IS corrects for matrix variability.

  • Fail: The CV% is > 15%. This suggests the IS is eluting at a different time than the analyte and failing to compensate for specific ion suppression zones. Switch to 13C immediately.

Comparative Data Summary

The following table synthesizes performance metrics based on bioanalytical standards.

Featurerac-Ruxolitinib-d913C-Ruxolitinib (e.g., 13C9)
Chemical Purity Racemic (R/S mixture)Enantiopure (R-isomer usually available)
Retention Time Shifts earlier (approx 0.02 - 0.1 min)Identical to Analyte
Correction Ability Moderate (Risk of "Matrix Effect Mismatch")Excellent (Perfect Matrix Matching)
Cross-Talk Risk Low (+9 Da shift is sufficient)Low (+9 to +13 Da shift)
Cost Low ($)High (

$)
Regulatory Suitability Discovery / Non-GLPGLP / Clinical Trials

Decision Matrix Workflow

Use this logic flow to select the correct standard for your specific project phase.

DecisionTree Start Select IS for Ruxolitinib Regulated Is this a GLP/Clinical Study? Start->Regulated Chiral Is the method Chiral? Regulated->Chiral No (Discovery) Use13C USE 13C-Ruxolitinib (Mandatory for Integrity) Regulated->Use13C Yes Budget Is budget strictly limited? Chiral->Budget No (Achiral C18) Fail RISK: d9 will split peaks. Must use Enantiopure IS. Chiral->Fail Yes (rac-d9 fails) Budget->Use13C No (Better Data) UseD9 USE rac-Ruxolitinib-d9 (Acceptable) Budget->UseD9 Yes

Figure 2: Decision matrix for Internal Standard selection based on regulatory requirements and chromatographic mode.

References

  • Li, Y., Zhang, Y., Bai, J., & Lu, T. (2024).[2] Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. Frontiers in Pharmacology. Available at: [Link]

  • FDA Guidance for Industry. (2018).[3] Bioanalytical Method Validation. U.S. Department of Health and Human Services. Available at: [Link]

  • Wotherspoon, A. T. L., & Darwish, T. A. (2019).[4] A rapid MS/MS method to assess the deuterium kinetic isotope effect. Radiation Physics and Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Ruxolitinib-d9 Quantitative Assays: Navigating the Nuances of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quantitative bioanalysis of Ruxolitinib is a critical step in both preclinical and clinical studies. The use of a stable isotope-labeled internal standard, such as Ruxolitinib-d9, is the gold standard for mitigating matrix effects and ensuring the reliability of pharmacokinetic data. This guide provides an in-depth comparison of the accuracy and precision limits for Ruxolitinib-d9 quantitative assays, grounded in established regulatory guidelines and supported by experimental data from published literature. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your results.

The Central Role of Isotope Dilution in Ruxolitinib Quantification

Ruxolitinib is a potent Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and other hematological malignancies.[1] Accurate measurement of its concentration in biological matrices like plasma is paramount for understanding its pharmacokinetics, establishing therapeutic windows, and ensuring patient safety.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[3][4]

The principle of isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard (SIL-IS) like Ruxolitinib-d9, is fundamental to achieving high-quality data. Ruxolitinib-d9 is chemically identical to Ruxolitinib but has a higher mass due to the incorporation of nine deuterium atoms.[5][6] This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the SIL-IS behaves nearly identically to the analyte during sample preparation (extraction, derivatization) and ionization, it effectively compensates for variations in sample recovery and matrix-induced ionization suppression or enhancement. This intrinsic correction is the cornerstone of a robust and reliable bioanalytical method.

Regulatory Framework: Defining the Boundaries of Acceptance

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for the validation of bioanalytical methods.[7][8][9] These guidelines establish the acceptance criteria for key validation parameters, including accuracy and precision, ensuring that the data submitted for regulatory review is reliable and reproducible.[10][11][12]

According to these guidelines, the accuracy of a bioanalytical method describes the closeness of the mean test results obtained by the method to the true concentration of the analyte.[13] Precision refers to the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple sampling of the same homogeneous sample.[13] For a method to be considered valid, both accuracy and precision must fall within predefined limits.

Comparative Analysis of Accuracy and Precision Limits

The following table summarizes the typical accuracy and precision limits for Ruxolitinib quantitative assays using Ruxolitinib-d9 as an internal standard, as reported in peer-reviewed literature and aligned with regulatory expectations.

Parameter Concentration Level Acceptance Criteria (FDA/EMA) Reported Performance (LC-MS/MS)
Intra-day Accuracy LLOQ± 20%Typically within ± 15%
LQC, MQC, HQC± 15%Typically within ± 10%
Inter-day Accuracy LLOQ± 20%Typically within ± 15%
LQC, MQC, HQC± 15%Typically within ± 10%
Intra-day Precision (%CV) LLOQ≤ 20%Typically < 10%
LQC, MQC, HQC≤ 15%Typically < 8%
Inter-day Precision (%CV) LLOQ≤ 20%Typically < 12%
LQC, MQC, HQC≤ 15%Typically < 10%

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %CV: Percent Coefficient of Variation.

As the data indicates, well-validated LC-MS/MS methods for Ruxolitinib utilizing Ruxolitinib-d9 consistently meet and often exceed the stringent requirements set by regulatory agencies.[3] The use of a SIL-IS is a key contributor to achieving this high level of performance.

Experimental Workflow for a Validated Ruxolitinib-d9 Assay

The following diagram and protocol outline a typical experimental workflow for the quantification of Ruxolitinib in human plasma using Ruxolitinib-d9 as an internal standard.

Ruxolitinib-d9 Assay Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Plasma Sample Plasma Sample Add IS Spike with Ruxolitinib-d9 (IS) Plasma Sample->Add IS Protein Precipitation Protein Precipitation (e.g., Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Transfer Supernatant Centrifugation->Supernatant Transfer Injection Injection Supernatant Transfer->Injection Chromatographic Separation UPLC/HPLC Separation (C18 Column) Injection->Chromatographic Separation Mass Spectrometry Tandem Mass Spectrometry (MRM Mode) Chromatographic Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation Calculate Peak Area Ratio (Ruxolitinib / Ruxolitinib-d9) Peak Integration->Ratio Calculation Quantification Quantify against Calibration Curve Ratio Calculation->Quantification Report Results Report Results Quantification->Report Results Accuracy vs Precision cluster_0 High Accuracy, High Precision cluster_1 Low Accuracy, High Precision cluster_2 High Accuracy, Low Precision cluster_3 Low Accuracy, Low Precision a1 a2 a3 a4 a5 b1 b2 b3 b4 b5 c1 c2 c3 c4 c5 d1 d2 d3 d4 d5

Sources

certificate of analysis interpretation for rac-Ruxolitinib-d9 batches

Author: BenchChem Technical Support Team. Date: February 2026

Application Guide for Bioanalytical Method Development

Executive Summary

This guide provides a technical framework for interpreting the Certificate of Analysis (CoA) of rac-Ruxolitinib-d9 , a deuterated internal standard (IS) used in the LC-MS/MS quantitation of Ruxolitinib.

While Ruxolitinib (Jakavi/Jakafi) is a chirally pure drug ((


)-enantiomer), the commercially available stable isotope label is often supplied as a racemic mixture  (rac-Ruxolitinib-d9). This discrepancy creates specific validation requirements for researchers. This guide objectively compares this product against chiral-pure and non-deuterated alternatives, detailing the experimental logic required to ensure data integrity.

Critical CoA Parameters: The "Self-Validating" Review

A CoA for a stable isotope label differs fundamentally from a drug substance CoA. The focus shifts from "safety impurities" to "quantitation interferences."

Isotopic Purity vs. Chemical Purity

Researchers often confuse these two metrics. Both must be evaluated independently.

ParameterSpecificationWhy It Matters (Causality)
Chemical Purity > 98% (HPLC)Ensures the weighed mass corresponds to the IS, not synthesis byproducts. Impurities here may not interfere with MS, but they cause weighing errors.
Isotopic Enrichment > 99% DeuteriumIndicates the average percentage of Hydrogen replaced by Deuterium at the labeled positions.
Isotopic Distribution d0 < 0.1% CRITICAL. This represents the amount of non-labeled Ruxolitinib present in the standard. High d0 levels in the IS will cause a "ghost peak" in the analyte channel, artificially raising the Lower Limit of Quantitation (LLOQ).
The "Racemic" Factor

Context: Ruxolitinib is the (


)-enantiomer. The IS is a racemate (50% 

/ 50%

).
  • Achiral Chromatography (Standard): On a C18 column, (

    
    ) and (
    
    
    
    ) enantiomers co-elute. The rac-d9 IS behaves as a single peak, perfectly mimicking the analyte.
  • Chiral Chromatography: If your method separates enantiomers, the rac-d9 IS will split into two peaks. You must ensure you integrate the peak corresponding to the (

    
    )-enantiomer, or sum both if appropriate validation is performed.
    
Visualizing the CoA Decision Logic

The following diagram illustrates the decision process when receiving a new batch of rac-Ruxolitinib-d9.

CoA_Decision_Tree Start Receive rac-Ruxolitinib-d9 CoA Check_d0 Check Isotopic Distribution (Is d0 < 0.1%?) Start->Check_d0 Check_Purity Check Chemical Purity (HPLC > 98%?) Check_d0->Check_Purity Yes Reject REJECT BATCH (High Blank Interference) Check_d0->Reject No (d0 High) Check_Method Intended Chromatography (Chiral vs. Achiral) Check_Purity->Check_Method High Purity Adjust Adjust Weighing Correction Factor Check_Purity->Adjust Low Purity Achiral_Path Achiral (C18) Co-elution OK Check_Method->Achiral_Path Standard RP-HPLC Chiral_Path Chiral Method Enantiomers Separate Check_Method->Chiral_Path Chiral Column Validation Proceed to 'Cross-Talk' Experiment Achiral_Path->Validation Warning WARNING: 50% Signal Loss (Only (R)-d9 co-elutes) Chiral_Path->Warning Warning->Validation Adjust Method

Figure 1: Decision logic for accepting rac-Ruxolitinib-d9 batches based on CoA data and intended chromatographic method.

Comparative Analysis: rac-d9 vs. Alternatives

Why choose rac-Ruxolitinib-d9 over other options? The choice balances cost, availability, and technical performance.

Performance Comparison Matrix
Featurerac-Ruxolitinib-d9 (R)-Ruxolitinib-d9 13C/15N-Ruxolitinib Structural Analog
Cost Low/ModerateHighVery HighLow
Chirality Racemic (50/50)Pure (

)
Pure (

)
N/A
Retention Time Shifts slightly vs Analyte (D-effect)Shifts slightly vs AnalytePerfect Co-elution Different RT
Matrix Compensation Excellent (in achiral)ExcellentSuperior Poor
Mass Shift +9 Da (Safe from M+2)+9 DaTypically +6 to +9N/A
The Deuterium Isotope Effect

A common issue with deuterated standards is a slight shift in retention time (RT) on Reversed-Phase (RP) columns. Deuterium is slightly less lipophilic than Hydrogen.

  • Observation: rac-Ruxolitinib-d9 may elute 0.05–0.1 minutes earlier than native Ruxolitinib.

  • Risk: If a sharp matrix suppression zone exists exactly at that time difference, the IS will not perfectly compensate for the analyte.

  • Mitigation: 13C-labeled standards do not show this shift but are significantly more expensive. For Ruxolitinib, the d9 shift is usually negligible in robust methods.

Experimental Protocols: Self-Validating Systems

Do not assume the CoA guarantees performance in your matrix. You must run these two experiments before validating the run.

Protocol A: The "Blank Interference" Check (IS Purity)

Objective: Confirm that the d0 impurity in the IS batch does not interfere with the LLOQ of the analyte.

  • Prepare a blank matrix sample.

  • Spike the IS at the working concentration (e.g., 500 ng/mL). Do not spike Ruxolitinib analyte.

  • Inject and monitor the Analyte Transition (m/z 307.2 → 186.1).

  • Acceptance Criteria: The area response in the analyte channel must be < 20% of the LLOQ response.

    • Failure Mode: If response is high, the CoA "Isotopic Distribution" for d0 was likely under-reported or the IS concentration is too high.

Protocol B: The "Cross-Talk" Check (Reverse Contribution)

Objective: Ensure high concentrations of Analyte do not contribute to the IS signal (M+9 isotopes).

  • Prepare a sample with Ruxolitinib Analyte at the ULOQ (Upper Limit of Quantitation).

  • Do NOT spike Internal Standard.

  • Inject and monitor the IS Transition (m/z 316.2 → 186.1).

  • Acceptance Criteria: The area response in the IS channel must be < 5% of the average IS response .

    • Note: With a +9 Da shift, this is rarely an issue unless fragmentation patterns overlap significantly.

Mechanism of Interference Diagram

This diagram visualizes why the +9 Da shift of the d9 variant is superior to a d4 or d6 variant for Ruxolitinib.

Spectral_Interference Analyte Ruxolitinib (d0) [M+H]+ = 307.2 Isotopes Natural Isotopes (13C, etc.) Analyte->Isotopes M_plus_4 M+4 Region (m/z ~311) Isotopes->M_plus_4 Significant Abundance M_plus_9 M+9 Region (m/z ~316) Isotopes->M_plus_9 Negligible Abundance IS_d4 Hypothetical d4-IS (m/z 311) M_plus_4->IS_d4 INTERFERENCE (Risk High) IS_d9 rac-Ruxolitinib-d9 (m/z 316) M_plus_9->IS_d9 CLEAN WINDOW (Risk Low)

Figure 2: Mass spectral interference logic. The d9 label moves the IS mass (316) far beyond the significant natural isotope envelope of the native drug, unlike a d4 label.

References

  • European Medicines Agency (EMA). Assessment Report: Jakavi (Ruxolitinib).[1] (2012). Provides structural and chiral configuration data for the active substance. Link

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Establishes acceptance criteria for IS interference (<20% LLOQ) and cross-talk. Link

  • Wang, S., et al. "Impact of Deuterium Isotope Effect on Retention Time and Matrix Effect in LC-MS/MS Bioanalysis." Journal of Mass Spectrometry, 42(9), 2007. Explains the mechanism of retention time shifts in deuterated standards. Link

  • Santa Cruz Biotechnology. rac-Ruxolitinib-d9 Product Data. Confirms the racemic nature and application as an internal standard. Link[2]

Sources

Quantification of Ruxolitinib: A Cross-Validation Guide for Bioanalytical Robustness

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bottom Line Up Front: In the pharmacokinetic (PK) profiling of Ruxolitinib (JAK1/2 inhibitor), the choice of internal standard (IS) is not merely a procedural detail—it is the determinant of data integrity. While HPLC-UV suffices for formulation quality control, and LC-MS/MS with analog IS (e.g., Nilotinib) offers a middle ground, LC-MS/MS using a stable isotope-labeled Ruxolitinib-d9 IS is the only methodology that satisfies the rigorous requirements of clinical bioanalysis, particularly in compensating for variable matrix effects in patient plasma.

This guide provides a technical cross-validation of these methods, offering a self-validating protocol for researchers transitioning from early discovery to regulated bioanalysis.

Part 1: The Analytical Challenge & Biological Context[1][2]

Ruxolitinib targets the JAK-STAT signaling pathway. Its quantification in plasma is complicated by its rapid absorption (Tmax ~1h) and short half-life (~3h), necessitating a method capable of capturing a wide dynamic range with high sensitivity (LLOQ < 1-5 ng/mL) to monitor trough levels accurately.

The Mechanistic "Why": Matrix Effects

In Electrospray Ionization (ESI), co-eluting phospholipids from plasma compete for charge.

  • Analog IS: Elutes at a different time or has different proton affinity. It cannot compensate for ion suppression occurring specifically at the Ruxolitinib retention time.

  • d9 IS: Co-elutes perfectly chromatographically but is mass-resolved. It experiences the exact same suppression event as the analyte, mathematically canceling out the error during quantification.

Visualizing the Pathway & Target

Figure 1: The JAK-STAT signaling pathway, highlighting the intervention point of Ruxolitinib.

JAK_STAT_Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Target of Ruxolitinib) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Rux Ruxolitinib (Inhibitor) Rux->JAK Inhibition (ATP Competitive) P_STAT Phosphorylated STAT (Dimerization) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation

Caption: Ruxolitinib inhibits JAK1/2 phosphorylation, preventing STAT activation and subsequent gene transcription involved in myelofibrosis.

Part 2: Methodology Comparison (Cross-Validation)

The following table synthesizes performance metrics across the three primary quantification strategies.

FeatureMethod A: LC-MS/MS (d9 IS) Method B: LC-MS/MS (Analog IS) Method C: HPLC-UV
Primary Application Clinical PK, TDM, BioequivalenceEarly Discovery (Non-GLP)QC, Formulation Analysis
Internal Standard Ruxolitinib-d9 (Deuterated)Nilotinib / DasatinibNone / External Standard
LLOQ (Sensitivity) 0.5 – 1.0 ng/mL 1.0 – 5.0 ng/mL50 – 150 ng/mL
Selectivity High (Mass Resolved)High (Mass Resolved)Low (Interference prone)
Matrix Effect (MF) 0.98 – 1.02 (Normalized) 0.85 – 1.15 (Variable)N/A (Spectral interference)
Run Time 3 – 5 mins3 – 5 mins10 – 15 mins
Cost Per Sample HighMediumLow

Expert Insight: Do not use HPLC-UV for plasma PK studies. The sensitivity (LLOQ ~100 ng/mL) is insufficient to capture the elimination phase of Ruxolitinib, leading to inaccurate half-life (


) calculations.

Part 3: Experimental Validation Protocol (Self-Validating System)

This protocol is designed to validate Method A (d9 IS) while cross-referencing Method B to demonstrate superiority.

Materials & Reagents
  • Analyte: Ruxolitinib Phosphate (>99% purity).[1]

  • IS (Gold Standard): Ruxolitinib-d9 (TRC or similar).

  • IS (Alternative): Nilotinib (for cross-validation comparison).

  • Matrix: K2EDTA Human Plasma (pooled).

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen over Liquid-Liquid Extraction (LLE) for Ruxolitinib due to its moderate polarity (LogP ~2.9), ensuring high recovery without complex solvent evaporation steps.

  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

  • Spike IS: Add 20 µL of IS working solution (500 ng/mL Ruxolitinib-d9 in 50% MeOH).

  • Precipitate: Add 200 µL of Acetonitrile (ACN).

  • Agitate: Vortex for 5 mins at 1000 rpm.

  • Clarify: Centrifuge at 4000g for 10 mins at 4°C.

  • Dilute: Transfer 100 µL supernatant to a fresh plate; add 100 µL 0.1% Formic Acid in water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: Thermo Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B (0-0.5 min)

    
     90% B (2.0 min) 
    
    
    
    Hold (3.0 min)
    
    
    Re-equilibrate.
  • Transitions (MRM):

    • Ruxolitinib: m/z 307.2

      
       186.1
      
    • Ruxolitinib-d9: m/z 316.2

      
       186.1
      
Cross-Validation Workflow

Figure 2: Decision tree for validating the bioanalytical method.

Validation_Workflow Start Start Validation SelectIS Select IS: Ruxolitinib-d9 Start->SelectIS MatrixCheck Matrix Effect Test (6 lots plasma + Lipemic/Hemolyzed) SelectIS->MatrixCheck CalcMF Calculate IS-Normalized Matrix Factor (MF) MatrixCheck->CalcMF Decision Is CV of MF < 15%? CalcMF->Decision Pass Proceed to Accuracy & Precision Decision->Pass Yes Fail Fail: Switch to LLE or Change Chromatography Decision->Fail No Final Full Validation (FDA/EMA Guidelines) Pass->Final

Caption: Workflow ensures matrix effects are neutralized before proceeding to full validation.

Part 4: Data Synthesis & Results

The following data represents typical validation results when comparing d9 IS against an Analog IS (e.g., Nilotinib) in human plasma.

Table 1: Matrix Factor (MF) Comparison

Note: An MF of 1.0 indicates no suppression. The Critical metric is the CV% (variability).

Matrix LotMF (Ruxolitinib)MF (d9 IS)IS-Normalized MF (d9) MF (Analog IS)IS-Normalized MF (Analog)
Plasma Lot 10.850.860.99 0.920.92
Plasma Lot 20.820.811.01 0.950.86
Lipemic Lot0.65 (High suppression)0.660.98 0.900.72
Hemolyzed Lot0.880.890.99 0.851.03
Mean 0.800.800.99 0.900.88
% CV 12.5%12.8%1.2% 4.5%14.8%

Interpretation:

  • d9 IS: Even when the raw signal was suppressed by 35% in lipemic plasma (0.65), the d9 IS was suppressed equally (0.66). The ratio remained constant (0.98), yielding accurate data.

  • Analog IS: Failed to track the suppression in lipemic samples, resulting in a high CV% close to the regulatory failure limit (15%).

Part 5: Troubleshooting & Optimization (The Senior Scientist's Notebook)

  • Isobaric Interferences:

    • Issue: Ruxolitinib has a precursor m/z of 307.2.

    • Fix: Monitor the transition 307.2

      
       186.1. Avoid the generic loss of water or ammonia transitions which are noisy. Ensure your d9 IS (316.2) does not contain unlabeled impurities (<0.5%) that contribute to the analyte channel (cross-talk).
      
  • Carryover:

    • Issue: Ruxolitinib can stick to the injector needle.

    • Fix: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid. The IPA (Isopropanol) is critical for solubilizing the hydrophobic drug from the needle surface.

  • Stability:

    • Ruxolitinib is light-sensitive (photolytic degradation).

    • Protocol: Perform all extractions under amber light or use amber glassware/plates.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Li, X., et al. (2024). "Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies." Frontiers in Pharmacology. Retrieved from [Link]

  • Veeraraghavan, S., et al. (2014). "Simultaneous quantification of ruxolitinib and nilotinib in rat plasma by LC–MS/MS: Application to a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Regulatory Compliance for Deuterated Standards in Clinical Bioanalysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Paradox

In regulated clinical trials, the integrity of pharmacokinetic (PK) data hinges on the reliability of the bioanalytical method. While Stable Isotope Labeled (SIL) internal standards (IS) are universally regarded as the "gold standard" for LC-MS/MS quantitation, not all SILs are created equal.[1]

The central conflict: Deuterated (


H) standards are cost-effective and accessible but introduce unique regulatory risks—specifically retention time shifts  and deuterium-hydrogen (H/D) exchange —that can compromise data integrity. Conversely, 

C or

N standards offer superior physicochemical fidelity but come with prohibitive costs and synthesis lead times.

This guide objectively compares these alternatives, providing a self-validating experimental framework to ensure your use of deuterated standards withstands regulatory scrutiny (FDA/EMA/ICH).

The Regulatory Landscape: ICH M10 & FDA M10[2]

The harmonization of bioanalytical guidelines under ICH M10 has tightened the requirements for Internal Standards. Regulators no longer accept "tracking" of the analyte as sufficient; the IS must demonstrate stability and lack of interference.

Key Regulatory Directives
  • Interference (Selectivity): The IS must be free of impurities that interfere with the analyte (cross-talk).

  • Variability: IS response variations during study sample analysis must be monitored.

  • Isotope Exchange: The label must be stable. ICH M10 explicitly warns: "It is essential that the labelled standard is of high isotope purity and that no isotope exchange reaction occurs." [1]

Decision Logic for IS Selection

The following decision tree illustrates the selection logic required to maintain compliance.

IS_Selection_Logic Start Select Internal Standard Type Is_SIL Is SIL Available? Start->Is_SIL Analog Analog IS (High Risk) Is_SIL->Analog No SIL_Type Select Isotope Type Is_SIL->SIL_Type Yes C13_N15 13C / 15N Labeled (Platinum Standard) SIL_Type->C13_N15 Deuterated Deuterated (2H) (Gold Standard) SIL_Type->Deuterated Pass Compliant Method C13_N15->Pass Perfect Co-elution Eval_RT Evaluate Retention Time Shift (ΔtR) Deuterated->Eval_RT Eval_HD Evaluate H/D Exchange Risk Eval_RT->Eval_HD Eval_HD->Pass Stable & Co-eluting Fail Method Failure: Ion Suppression Mismatch Eval_HD->Fail Shift > Peak Width or Exchange

Figure 1: Regulatory decision matrix for Internal Standard selection. Note the additional validation steps required for Deuterated standards compared to


C/

N.

Technical Deep Dive: The Deuterium Isotope Effect

To defend the use of deuterated standards, you must understand the Deuterium Isotope Effect . The C-D bond is shorter and more stable than the C-H bond, but it also reduces the lipophilicity of the molecule.

In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds often elute earlier than their non-deuterated analogs.[2]

  • The Risk: If the retention time shift (

    
    ) is significant, the IS and the analyte elute in different regions of the mobile phase gradient.
    
  • The Consequence: They experience different matrix effects (ion suppression/enhancement) from co-eluting phospholipids or salts. The IS fails to compensate for the matrix effect, leading to quantitative bias.

Comparative Performance Data

The table below summarizes the performance characteristics of the three primary IS classes based on aggregated validation data [2][5].

FeatureDeuterated (

H) IS

C /

N IS
Structural Analog
Cost Low to ModerateHigh (3x - 10x)Very Low
Availability High (Custom synthesis easy)Low (Complex synthesis)High
Retention Time Shift Possible (Earlier elution)None (Perfect co-elution)Significant
Matrix Effect Compensation Good (if

is minimal)
Excellent (Perfect)Poor
Isotopic Stability Risk of H/D exchange (acid/base)Stable (Non-exchangeable)Stable
Mass Resolution Requires +3 Da minimumRequires +3 Da minimumN/A
Regulatory Risk Moderate (Requires proof of stability)Low High

Experimental Protocol: A Self-Validating System

To ensure compliance when using deuterated standards, do not simply "run the method." You must implement a Self-Validating Protocol that automatically flags validity issues during Method Development (MD) and Validation.

Protocol: Assessment of Isotopic Fidelity and Matrix Factor

Objective: Quantify the "Deuterium Effect" and verify that the IS compensates for matrix effects despite any retention time shift.

Step 1: The "Zero-Injection" Exchange Test

Before spiking into plasma, verify chemical stability.

  • Prepare IS stock solution in the reconstitution solvent (often acidic/basic).

  • Incubate at room temperature for 24 hours.

  • Inject and monitor the molecular ion of the unlabeled analyte.

  • Acceptance Criteria: The contribution of the IS to the analyte transition (cross-talk) must be < 20% of the LLOQ response [1]. If the signal increases over time, H/D exchange is occurring.

Step 2: Matrix Factor (MF) Calculation

This is the critical proof required by FDA/EMA.

  • Prepare 6 lots of blank biological matrix (plasma/serum) from individual donors.

  • Set A (Post-Extraction Spike): Extract blank matrix, then spike Analyte and IS at Low QC and High QC levels.

  • Set B (Neat Solution): Prepare neat solutions of Analyte and IS at the same concentrations in mobile phase.

  • Calculate IS-Normalized MF:

    
    
    
Step 3: The "Shift vs. Suppression" Plot

Visualize the relationship between the retention time shift and matrix suppression.

LCMS_Workflow cluster_0 Chromatographic Separation cluster_1 Mass Spec Ionization Analyte Analyte Peak (t_R = 2.50 min) Ionization ESI Source Analyte->Ionization IS_D Deuterated IS (t_R = 2.45 min) IS_D->Analyte Partial Separation (Risk of Differential Suppression) IS_D->Ionization IS_C13 13C IS (t_R = 2.50 min) IS_C13->Analyte Perfect Overlap (Ideal Compensation) IS_C13->Ionization Matrix Phospholipids (Suppression Zone) Matrix->Ionization Interference

Figure 2: The mechanism of Matrix Effect Compensation. Note how Deuterated IS (Yellow) may separate from the Analyte (Blue), potentially entering a suppression zone (Red) that the analyte avoids, or vice versa.

Risk Mitigation Strategies

If you must use Deuterated Standards (due to cost or availability), implement these safeguards to satisfy the "Trustworthiness" pillar of E-E-A-T:

  • Label Positioning: Ensure deuterium atoms are placed on non-exchangeable positions (e.g., aromatic rings) rather than acidic/basic functional groups (e.g., -OH, -NH,

    
    -carbons to carbonyls) [6].
    
  • Minimum Labeling: Use a minimum of +3 Da mass shift to avoid isotopic overlap with the natural abundance of the analyte (M+0, M+1, M+2).

  • Co-elution Tuning: If

    
     is observed, adjust the gradient slope. Shallower gradients often exacerbate the separation; steeper gradients may force co-elution (but risk compressing matrix peaks).
    
  • Acceptance Criteria: The CV of the IS-normalized Matrix Factor calculated in Step 4.2 must be < 15% across the 6 lots of matrix [1].

Conclusion

Deuterated standards remain the "workhorse" of clinical bioanalysis, but they are not a "set and forget" solution. Regulatory compliance requires you to empirically demonstrate that the Deuterium Isotope Effect does not impact the accuracy of the method.

  • Best Practice: Use

    
    C/
    
    
    
    N for pivotal Phase III trials or high-stakes biomarkers.
  • Acceptable Practice: Use Deuterated standards for Phase I/II, provided you validate the IS-Normalized Matrix Factor and verify Isotopic Stability .

References

  • ICH M10 Bioanalytical Method Validation Guideline. International Council for Harmonisation. (2022).[3]

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4] (2018).[3][5]

  • Wang, S., et al. (2007). "Isotope effect in LC-MS/MS: A case study of deuterium labeled internal standard." Journal of Chromatography B.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

  • Gu, H., et al. (2014). "Assessment of isotopic effect of deuterated internal standards on quantitation of drugs by LC-MS/MS." Journal of Analytical & Bioanalytical Techniques.

Sources

A Senior Application Scientist's Guide to Evaluating Lot-to-Lot Consistency of rac-Ruxolitinib-d9 Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of a reference standard is the bedrock upon which the reliability of all subsequent data is built. This is particularly true for isotopically labeled standards like rac-Ruxolitinib-d9, which are indispensable for sensitive bioanalytical assays, typically employing liquid chromatography-mass spectrometry (LC-MS). Ensuring that each new lot of this critical reagent is functionally identical to the last is not merely a matter of good practice; it is a prerequisite for generating reproducible, and therefore defensible, scientific data.

This guide provides an in-depth, technically-grounded framework for the comprehensive evaluation of lot-to-lot consistency for rac-Ruxolitinib-d9. Moving beyond a simple checklist of tests, we will explore the scientific rationale behind each analytical choice, empowering you to build a robust, self-validating system for reference standard qualification.

Part 1: The Imperative of Consistency

A reference standard serves as the ultimate benchmark in an analytical method. Any variability in its critical attributes—purity, identity, and concentration—will directly translate into variability in the final results. For a deuterated internal standard like rac-Ruxolitinib-d9, lot-to-lot inconsistencies can have profound consequences:

  • Compromised Bioanalytical Data: In pharmacokinetic (PK) or drug metabolism (DMPK) studies, the internal standard is used to correct for sample loss during preparation and for variations in instrument response. An inconsistent standard invalidates this correction, leading to erroneous calculations of drug concentration.

  • Method Validation Failures: Analytical methods are rigorously validated according to guidelines from bodies like the FDA and ICH.[1][2] A shift in reference standard quality can cause a previously validated method to fail, leading to costly and time-consuming re-validation efforts.

  • Inconclusive Long-Term Studies: For long-running projects, such as multi-year clinical trials, multiple lots of a reference standard are inevitably used. Ensuring their interchangeability is critical for the integrity of the longitudinal data.[3]

Therefore, a multi-faceted analytical approach is required to confirm that each new lot of rac-Ruxolitinib-d9 is a faithful replicate of its predecessors.

Part 2: A Multi-Pronged Analytical Qualification Strategy

A comprehensive evaluation of a reference standard lot involves confirming its identity, quantifying its purity and content, and verifying its specific isotopic composition. The following sections detail the critical tests, the rationale for their inclusion, and step-by-step protocols.

Identity Confirmation: Is It What It Claims to Be?

The first step is to unequivocally confirm the chemical structure of the material.

  • Causality & Rationale: HRMS provides a highly accurate mass measurement of the parent ion. This is crucial for confirming not only the base molecular formula but also the successful incorporation of the nine deuterium atoms, which results in a predictable mass shift compared to the unlabeled Ruxolitinib.

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of the rac-Ruxolitinib-d9 standard in a suitable solvent (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

    • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an LC system.

    • Analysis: Infuse the sample directly or via a short chromatographic run. Acquire data in positive ion mode, looking for the [M+H]⁺ ion.

    • Acceptance Criteria: The measured mass of the [M+H]⁺ ion should be within a narrow tolerance (typically ≤ 5 ppm) of the theoretical exact mass for C₁₇H₁₀D₉N₆⁺.

  • Causality & Rationale: NMR provides definitive structural confirmation by probing the chemical environment of specific nuclei (¹H, ¹³C). For a deuterated standard, ¹H NMR is particularly powerful; the absence of proton signals at the sites of deuteration provides direct evidence of successful labeling.

  • Experimental Protocol:

    • Sample Preparation: Dissolve an accurately weighed amount of the standard (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: Acquire a standard ¹H NMR spectrum. If available, also acquire a ¹³C NMR spectrum.

    • Acceptance Criteria: The ¹H NMR spectrum should match the known spectrum for Ruxolitinib, with the critical exception of significantly diminished or absent signals corresponding to the nine deuterated positions. The ¹³C NMR spectrum should be consistent with the expected structure.

Purity and Content: The "How Much" and "How Pure"

Purity and content are distinct but related attributes. Purity defines the percentage of the desired compound in the material, while content (or assay) provides the absolute amount of the substance, accounting for all impurities and non-active components like water and residual solvents.

  • Causality & Rationale: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the gold standard for assessing the presence of organic impurities.[4][5] A validated, stability-indicating method is essential to separate the main compound from any process-related impurities or degradation products.[6][7]

  • Experimental Protocol:

    • System: A standard HPLC or UPLC system with UV detection.

    • Column: A reverse-phase column, such as a C18 or C8, is commonly used.[7][8] (e.g., 250mm x 4.6mm, 5µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6]

    • Detection: UV detection at a wavelength where Ruxolitinib has significant absorbance (e.g., 236 nm or 310 nm).[6][9]

    • Analysis: Inject a known concentration of the standard and analyze the resulting chromatogram. Purity is typically calculated by area percent.

    • Acceptance Criteria: Chromatographic purity should be high, typically ≥ 99.5%. The impurity profile should be consistent between lots.

  • Causality & Rationale: The "rac-" prefix in rac-Ruxolitinib-d9 signifies that it is a racemic mixture, containing equal amounts of its two enantiomers. It is critical to verify this 1:1 ratio. Chiral chromatography uses a chiral stationary phase (CSP) to separate these enantiomers, which are otherwise indistinguishable by standard HPLC.[10][11][12]

  • Experimental Protocol:

    • System: HPLC with UV detection.

    • Column: A specialized chiral column (e.g., DAICEL CHIRALPAK® IG-3 or Whelk-O1).[10][13]

    • Mobile Phase: Often a normal-phase solvent like ethanol or a mixture of alkanes and alcohols.[13]

    • Analysis: Inject the sample and integrate the peaks corresponding to the two enantiomers.

    • Acceptance Criteria: The peak area ratio of the two enantiomers should be between 48:52 and 52:48.

  • Causality & Rationale: qNMR is a primary analytical method for determining the content (assay) of a substance.[14][15] Unlike chromatography, which is a relative technique, qNMR can provide an absolute quantification without needing a pre-existing standard of the same compound.[16] It works on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to it.[17]

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh the rac-Ruxolitinib-d9 standard and a certified, high-purity internal standard (e.g., maleic acid) into the same NMR tube. Dissolve in a known volume of deuterated solvent.

    • Analysis: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals).

    • Calculation: Compare the integral of a well-resolved analyte peak to the integral of a known peak from the internal standard. The content is calculated using the known purity and mass of the internal standard.

    • Acceptance Criteria: The assay value should be within a defined range (e.g., 98.0% - 102.0%) and be consistent across lots.

  • Causality & Rationale: The mass balance approach is an alternative, and often complementary, method for determining assay.[18][19] It is an indirect calculation where the final assay is determined by subtracting the percentages of all measured impurities from 100%.[20] This provides a comprehensive picture of the material's composition.

  • Calculation: Assay (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Residue)

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS).

    • Inorganic Residue (Residue on Ignition): Determined by a pharmacopeial method.

  • Acceptance Criteria: The assay value calculated by mass balance should be consistent with the qNMR result and meet the pre-defined specifications.

Isotopic Characterization

For a deuterated standard, it is not enough to know its chemical purity; its isotopic purity and enrichment are also critical quality attributes.

  • Causality & Rationale: This analysis determines the percentage of the desired d9-labeled molecule relative to other isotopic variants (d0 to d8).[21][22] Inconsistent isotopic enrichment can affect the accuracy of quantification in LC-MS assays, especially if lower-deuterated species interfere with the signal of the non-labeled analyte.

  • Experimental Protocol:

    • System: LC-MS, preferably with high resolution (TOF or Orbitrap).

    • Analysis: Acquire the mass spectrum of the rac-Ruxolitinib-d9 peak.

    • Calculation: Determine the peak area or intensity for each isotopic species (M, M+1, M+2...M+9). Calculate the percentage of the d9 species relative to the sum of all related isotopic peaks.[23]

    • Acceptance Criteria: Isotopic enrichment should be high (typically ≥ 98%) and consistent between lots.[24]

Part 3: Case Study - Comparing Three Hypothetical Lots

To illustrate the process, let's compare three hypothetical lots of rac-Ruxolitinib-d9 against a set of established specifications.

Analytical Test Specification Lot A Lot B Lot C Assessment
Identity (HRMS) Measured mass ± 5 ppmConformsConformsConformsPASS
Identity (¹H NMR) Conforms to structureConformsConformsConformsPASS
Chromatographic Purity (HPLC) ≥ 99.5%99.8%99.7%99.1%Lot C FAILS
Chiral Purity (Chiral HPLC) 48:52 - 52:48 ratio50.1:49.949.5:50.550.3:49.7PASS
Water Content (Karl Fischer) ≤ 0.5%0.2%0.3%0.2%PASS
Residual Solvents (GC-HS) Meets USP <467>ConformsConformsConformsPASS
Assay (qNMR) 98.0% - 102.0%99.5%99.2%99.4%PASS
Isotopic Enrichment (MS) ≥ 98% (d9 species)99.1%98.9%99.0%PASS

Analysis of Results:

  • Lots A and B: Both lots meet all pre-defined specifications. Their purity and assay values are highly comparable, demonstrating excellent lot-to-lot consistency. They can be considered interchangeable and are suitable for use.

  • Lot C: While this lot passes identity, assay, and isotopic enrichment tests, it fails on chromatographic purity (99.1%). This indicates the presence of a higher level of organic impurities compared to the other lots and the specification. Lot C should be rejected and investigated further.

Part 4: Visualizing the Workflow

A structured workflow ensures that every lot is evaluated with the same rigor.

G cluster_0 Lot Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition Lot_In New Lot Received Doc_Review Documentation Review (CoA) Lot_In->Doc_Review Identity Identity Confirmation (HRMS, NMR) Doc_Review->Identity Initiate Testing Purity Purity Analysis (HPLC, Chiral HPLC) Doc_Review->Purity Initiate Testing Content Content/Assay (qNMR, Mass Balance) Doc_Review->Content Initiate Testing Isotopic Isotopic Enrichment (MS) Doc_Review->Isotopic Initiate Testing Data_Eval Compare Data to Specifications & Previous Lots Identity->Data_Eval Purity->Data_Eval Content->Data_Eval Isotopic->Data_Eval Decision Decision Data_Eval->Decision Release Release for Use Decision->Release All Specs Met Reject Reject & Investigate Decision->Reject OOS Result

Caption: Workflow for new lot qualification of rac-Ruxolitinib-d9.

G cluster_impurities Total Impurities Total 100% (Total Material) Organic Organic Impurities (from HPLC) Total->Organic Subtract Water Water Content (from Karl Fischer) Total->Water Subtract Solvents Residual Solvents (from GC-HS) Total->Solvents Subtract Inorganic Inorganic Residue (from Ignition) Total->Inorganic Subtract Assay Assay by Mass Balance dummy->Assay Calculate

Caption: Conceptual diagram of the Mass Balance calculation for assay.

Conclusion

The qualification of a new lot of rac-Ruxolitinib-d9 reference standard is a rigorous, multi-step process that underpins the quality and reliability of critical bioanalytical data. By employing a comprehensive suite of orthogonal analytical techniques—spanning chromatography, mass spectrometry, and NMR—and adhering to pre-defined specifications, laboratories can ensure true lot-to-lot consistency. This diligent approach validates the interchangeability of reference standard lots, safeguarding the integrity of research and development programs and ensuring the long-term reproducibility of analytical methods.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • USPBPEP. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Malz, F., & Jancke, H. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 431. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Di Michele, A., et al. (2020). Improved Achiral and Chiral HPLC-UV Analysis of Ruxolitinib in Two Different Drug Formulations. Separations, 7(3), 47. [Link]

  • Di Michele, A., et al. (2020). Improved Achiral and Chiral HPLC-UV Analysis of Ruxolitinib in Two Different Drug Formulations. MDPI. [Link]

  • Pharmaceutical Technology. (2020). Reconciling Mass Balance in Forced Degradation Studies. [Link]

  • MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry, 77(23), 7646-7653. [Link]

  • Waters Corporation. (2023). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Gey, M. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(9), 869-876. [Link]

  • Annapurna, M. M., & Sai, T. N. (2024). Analytical Methods for the Estimation of Ruxolitinib – A Review. Acta Scientific Pharmaceutical Sciences, 8(11), 12-16. [Link]

  • Roy, C., et al. (2022). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. RSC Advances, 12(2), 903-914. [Link]

  • Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • Datamine. Mass Balancing. [Link]

  • Eiler, J. M., et al. Discovering Nature's Fingerprints: Isotope Ratio Analysis on Bioanalytical Mass Spectrometers. [Link]

  • Veeprho. (2020). Review on Mass Balance. [Link]

  • ResearchGate. (2025). Does Assay by mass balance and Assay as it is are same or different?. [Link]

  • Wikipedia. Isotope-ratio mass spectrometry. [Link]

  • Di, L., et al. (2014). A mass balance approach for calculation of recovery and binding enables the use of ultrafiltration as a rapid method for measurement of plasma protein binding for even highly lipophilic compounds. Journal of Pharmaceutical Sciences, 103(9), 2847-2853. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ResearchGate. (2025). ICH Guideline in Practice for Quantification of Ruxolitinib by applying Validated RP-HPLC Method on Commercial Tablet Formulation. [Link]

  • ResearchGate. Enantioselective analysis of (a) ruxolitinib phosphate standard with.... [Link]

  • Tabassum, R., & Rizwan, S. H. (2022). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF RUXOLITINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM USING UPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 15(2), 40-46. [Link]

  • Jurnal Health Sains. (2024). Stability and Development of the Ruxolitinib Estimation Method Using RP-HPLC. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • American Association for Clinical Chemistry. (2014). Tackling Reagent Lot-to-Lot Verification in the Clinical Laboratory. [Link]

  • ResearchGate. Evaluation of the CLSI EP26-A protocol for detection of reagent lot-to-lot differences. [Link]

  • Patsnap Synapse. (2025). How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of rac-Ruxolitinib-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the responsible management of chemical reagents is paramount to ensuring both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of rac-Ruxolitinib-d9, a deuterated analogue of the Janus kinase (JAK) inhibitor, Ruxolitinib. As a Senior Application Scientist, this document is crafted to blend rigorous scientific principles with practical, field-tested procedures, empowering researchers to handle this compound with confidence and integrity.

The Critical Importance of Proper Disposal

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, utilized in the treatment of myeloproliferative neoplasms and psoriasis.[1] Its deuterated counterpart, rac-Ruxolitinib-d9, is a valuable tool in metabolic and pharmacokinetic studies. While the safety data sheet (SDS) for rac-Ruxolitinib-d9 may classify it as not a hazardous substance or mixture, the parent compound, Ruxolitinib, is known to be toxic if swallowed and is suspected of damaging fertility or the unborn child.[2][3] Therefore, a cautious and systematic approach to its disposal is essential. The "cradle-to-grave" management of hazardous materials, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), underscores the legal and ethical obligation of laboratories to ensure proper disposal.

This guide will delineate the necessary protocols, from initial waste characterization to final disposal, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.

Part 1: Pre-Disposal Planning and Waste Characterization

Before any disposal activities commence, a thorough understanding of the waste stream is crucial. This involves identifying all components of the waste and their potential hazards.

Waste Identification

The first step is to accurately identify the waste. rac-Ruxolitinib-d9 waste may exist in several forms:

  • Neat (Solid) Compound: Unused or expired rac-Ruxolitinib-d9 powder.

  • Solutions: rac-Ruxolitinib-d9 dissolved in solvents such as DMSO.[4]

  • Contaminated Labware: Pipette tips, vials, gloves, and other materials that have come into contact with the compound.

It is imperative to determine if the waste is considered hazardous. According to the EPA, a waste is hazardous if it is listed as such or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] While the SDS for rac-Ruxolitinib-d9 may not explicitly classify it as hazardous, the toxicological properties of the parent compound warrant treating it as such as a precautionary measure.[2][3]

Segregation of Waste Streams

Proper segregation is a cornerstone of safe and compliant chemical waste management.[6] Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.[2]

Key Segregation Practices:

  • Dedicated Waste Containers: All rac-Ruxolitinib-d9 waste should be collected in a dedicated, clearly labeled container.

  • Solid vs. Liquid: Separate solid waste (e.g., contaminated gloves, paper towels) from liquid waste (e.g., solutions).

  • Avoid Mixing: Do not mix rac-Ruxolitinib-d9 waste with other chemical waste streams unless their compatibility is confirmed.[7]

The following table provides a quick reference for segregating common laboratory waste associated with rac-Ruxolitinib-d9.

Waste TypeContainer TypeSegregation Notes
Solid rac-Ruxolitinib-d9 Waste Labeled, sealed, chemically compatible containerStore separately from liquid waste.
Liquid rac-Ruxolitinib-d9 Waste Labeled, leak-proof, chemically compatible containerDo not mix with incompatible solvents.
Contaminated Sharps Puncture-resistant sharps containerLabel with "Hazardous Waste" and contents.
Aqueous Solutions Labeled, sealed, chemically compatible containerCheck pH before considering neutralization.

Part 2: Step-by-Step Disposal Procedures

The following protocols provide detailed instructions for the safe disposal of different forms of rac-Ruxolitinib-d9 waste. These procedures are designed to be self-validating, incorporating checks and measures to ensure safety and compliance at each step.

Disposal of Solid rac-Ruxolitinib-d9 Waste

This protocol applies to unused or expired solid rac-Ruxolitinib-d9 and contaminated lab materials.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and nitrile gloves.[7]

  • Labeled hazardous waste container (chemically compatible).

  • Waste disposal bags for contaminated PPE.

Procedure:

  • Don PPE: Before handling any waste, ensure you are wearing the appropriate PPE.

  • Container Labeling: Clearly label a designated waste container with "Hazardous Waste," the chemical name ("rac-Ruxolitinib-d9"), and the approximate quantity.[6]

  • Waste Collection: Carefully place all solid waste, including contaminated gloves, wipes, and plasticware, into the labeled container.

  • Seal and Store: Securely seal the container. Store it in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8]

Disposal of Liquid rac-Ruxolitinib-d9 Waste

This protocol is for solutions containing rac-Ruxolitinib-d9.

Materials:

  • Appropriate PPE.

  • Labeled, leak-proof hazardous waste container.

  • Secondary containment tray.

Procedure:

  • Don PPE: Wear appropriate PPE, including eye protection and gloves.

  • Container Labeling: Use a chemically resistant, leak-proof container. Label it with "Hazardous Waste," the full chemical name of all constituents (e.g., "rac-Ruxolitinib-d9 in DMSO"), and their approximate concentrations.[6]

  • Waste Transfer: Carefully transfer the liquid waste into the labeled container, avoiding splashes. It is recommended to fill containers to no more than 90% of their capacity.[9]

  • Secondary Containment: Place the sealed waste container in a secondary containment tray to prevent spills.[6]

  • Storage and Disposal: Store the container in the designated hazardous waste accumulation area. Follow your institution's procedures for hazardous waste pickup.

dot

DisposalWorkflow cluster_predisposal Pre-Disposal cluster_disposal Disposal Start Start: Identify Waste (rac-Ruxolitinib-d9) Characterize Characterize Waste (Solid, Liquid, Contaminated) Start->Characterize Segregate Segregate Waste Streams Characterize->Segregate SolidWaste Solid Waste Protocol Segregate->SolidWaste Solid LiquidWaste Liquid Waste Protocol Segregate->LiquidWaste Liquid EHS Contact EHS for Pickup SolidWaste->EHS LiquidWaste->EHS End End EHS->End Final Disposal

Caption: Disposal workflow for rac-Ruxolitinib-d9.

Part 3: Emergency Procedures and Decontamination

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves volatile solvents, evacuate the area.

  • Don PPE: Before attempting to clean the spill, don appropriate PPE, including a respirator if necessary.

  • Containment: For liquid spills, use an absorbent material (e.g., spill pillows or pads) to contain the spill. For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Cleanup: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water.[10]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Decontamination of Labware

For reusable labware, a thorough decontamination process is necessary.

  • Initial Rinse: Rinse the labware with a solvent that will dissolve rac-Ruxolitinib-d9 (e.g., DMSO, followed by ethanol or acetone). Collect this rinse as hazardous waste.

  • Wash: Wash the labware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Part 4: Regulatory Compliance and Record Keeping

Adherence to federal, state, and local regulations is mandatory. Laboratories are typically classified as Very Small, Small, or Large Quantity Generators of hazardous waste, each with specific regulatory requirements.[5]

Key Compliance Points:

  • EPA ID Number: Most generators of hazardous waste are required to have an EPA identification number.[5]

  • Accumulation Time Limits: Hazardous waste can only be stored on-site for a limited time (e.g., 90 or 180 days), depending on your generator status.[9]

  • Manifest System: When shipping hazardous waste off-site, a manifest must be used to track it from your facility to its final destination.[11]

  • Training: All personnel who handle hazardous waste must receive appropriate training.[6]

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of for at least three years.[5]

Conclusion

The proper disposal of rac-Ruxolitinib-d9 is a multi-faceted process that requires careful planning, strict adherence to established protocols, and a commitment to safety and environmental responsibility. By implementing the procedures outlined in this guide, researchers can ensure they are handling this compound in a manner that is both scientifically sound and compliant with all applicable regulations. This not only protects the health and safety of laboratory personnel but also safeguards the environment for future generations.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link][5]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link][6]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS RUXOLITINIB. Retrieved from [Link][8]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • Oncolink. (2025, January 30). Ruxolitinib (Jakafi®). Retrieved from [Link]

  • Sino Biological. (n.d.). Ruxolitinib datasheet. Retrieved from [Link][4]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link][11]

  • U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. Retrieved from [Link][12]

  • Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). rac-Ruxolitinib-d9. Retrieved from [Link][1]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link][9]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling rac-Ruxolitinib-d9 (major)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Handling of rac-Ruxolitinib-d9

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling rac-Ruxolitinib-d9. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

The Duality of Deuteration: Understanding the Safety Profile of rac-Ruxolitinib-d9

Ruxolitinib is a potent Janus kinase (JAK) inhibitor, targeting JAK1 and JAK2 to modulate cytokine signaling and hematopoiesis.[1] Its deuterated analogue, rac-Ruxolitinib-d9, is a valuable tool in pharmaceutical research, often used to study the parent drug's metabolic fate. The substitution of hydrogen with deuterium, a stable isotope, can alter a compound's pharmacokinetic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolic processes.[2][]

While deuterated compounds are generally considered to have low toxicity and are not radioactive[2], a critical principle of chemical safety is that the toxicity of a deuterated compound is highly dependent on its parent molecule.[2] The Safety Data Sheet (SDS) for rac-Ruxolitinib-d9 may classify it as a non-hazardous substance or mixture.[4] However, the non-deuterated Ruxolitinib is associated with significant health hazards, including skin and eye irritation, respiratory irritation, and potential reproductive toxicity and organ damage with repeated exposure.[5][6][7]

Given this, a conservative and prudent approach is essential. Until specific toxicity data for rac-Ruxolitinib-d9 becomes available, it is imperative to handle it with the same precautions as its potent parent compound, Ruxolitinib. This guide is structured around this principle of proactive safety.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any potent pharmaceutical compound is through engineering controls. Personal protective equipment (PPE) should be considered the final barrier of protection.

  • Primary Containment: For all procedures involving the handling of powdered rac-Ruxolitinib-d9, a containment system is mandatory. The open handling of potent powders is strictly prohibited.[8]

    • Barrier Isolators (Glove Boxes): These provide the highest level of containment and are the preferred method for weighing and reconstituting the compound.[8][9]

    • Certified Chemical Fume Hoods: If a barrier isolator is not available, a certified chemical fume hood with proper airflow is the minimum requirement.[2][10]

  • Secondary Containment: The laboratory where rac-Ruxolitinib-d9 is handled should be designed to contain any potential spills. This includes features like controlled access, single-pass air, and appropriate pressure differentials.[8]

Personal Protective Equipment (PPE): A Comprehensive Protocol

A robust PPE program is crucial for minimizing direct contact with rac-Ruxolitinib-d9. The following table outlines the minimum PPE requirements.

PPE ComponentSpecifications and Rationale
Gloves Double gloving with chemotherapy-approved nitrile gloves is required. The outer glove should be changed immediately upon suspected contamination or every 30-60 minutes during continuous use. The inner glove provides an additional layer of protection in case the outer glove is breached.
Eye Protection Chemical splash goggles are mandatory to protect against splashes and aerosols.[2]
Respiratory Protection For handling the powder outside of a barrier isolator, a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for low-energy operations within a fume hood, but a powered air-purifying respirator (PAPR) offers a higher level of protection and is recommended.[11][12]
Lab Coat/Gown A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[12] This should be changed immediately if contaminated.
Shoe Covers Disposable shoe covers should be worn in the designated handling area to prevent the tracking of contaminants.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

The following workflow is designed to minimize exposure risk at every stage of handling rac-Ruxolitinib-d9.

Workflow for Safe Handling of rac-Ruxolitinib-d9

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_materials Gather All Materials & PPE prep_area->gather_materials 1. Establish Control Zone don_ppe Don Full PPE gather_materials->don_ppe 2. Prepare for Entry weigh Weigh Compound don_ppe->weigh 3. Enter Containment reconstitute Reconstitute in Solvent weigh->reconstitute 4. Prepare Stock Solution aliquot Aliquot & Seal reconstitute->aliquot 5. Prepare Working Solutions decontaminate_surfaces Decontaminate Surfaces aliquot->decontaminate_surfaces 6. Conclude Experiment doff_ppe Doff PPE Correctly decontaminate_surfaces->doff_ppe 7. Systematic Decontamination dispose_waste Dispose of All Waste doff_ppe->dispose_waste 8. Final Waste Segregation

Caption: A workflow diagram illustrating the key stages of safely handling rac-Ruxolitinib-d9.

Experimental Protocol: Reconstitution of Powdered rac-Ruxolitinib-d9
  • Preparation:

    • Designate a specific area for handling, preferably within a barrier isolator or a certified chemical fume hood.

    • Gather all necessary materials: rac-Ruxolitinib-d9 vial, appropriate solvent, calibrated pipettes, and sealable storage vials.

    • Assemble a spill kit and ensure it is readily accessible.[2]

    • Don all required PPE as outlined in the table above.

  • Handling (within containment):

    • Carefully transfer the vial of rac-Ruxolitinib-d9 into the containment area.

    • Allow the vial to come to room temperature before opening to prevent moisture condensation.

    • Slowly open the vial to avoid creating airborne dust.

    • Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.

    • Gently swirl or vortex the vial until the compound is fully dissolved.

    • Aliquot the solution into clearly labeled, sealed vials for storage.

  • Cleanup and Disposal:

    • Decontaminate all surfaces that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable detergent).

    • Carefully doff PPE, starting with the outer gloves, in a manner that avoids self-contamination.

    • All disposable materials, including gloves, gowns, shoe covers, and any contaminated labware, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[13] Contact your institution's environmental health and safety department for specific guidance.

Spill Management and Emergency Procedures

In the event of a spill, the primary objective is to prevent exposure and contain the material.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify your supervisor and your institution's environmental health and safety department.

  • Cleanup (if trained): Only personnel who are trained and equipped with the appropriate PPE, including a respirator, should attempt to clean up a spill.[14] Use a spill kit containing absorbent materials to contain and clean up the spill.[2]

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

Storage and Transportation

  • Storage: rac-Ruxolitinib-d9 should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] The recommended storage temperature is typically -20°C.[4]

  • Transportation: When transporting the compound, even within the same building, ensure it is in a clearly labeled, sealed, and shatter-proof secondary container.

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling rac-Ruxolitinib-d9, ensuring a safe and productive research environment.

References

  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • American Society of Health-System Pharmacists. (1985). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • MedchemExpress. (2025). Safety Data Sheet: (Rac)-Ruxolitinib-d9.
  • Outsourced Pharma. (2015). Best Practices For Handling Potent APIs.
  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • BioProcess International. (2010). Containment of High-Potency Products in a GMP Environment.
  • Salamandra. (2025). Regulatory Considerations for Deuterated Products.
  • Freund-Vector. (2021). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Simson Pharma. (2025). Deuterated Compounds.
  • AK Scientific, Inc. (n.d.). Ruxolitinib Safety Data Sheet.
  • Sino Biological. (n.d.). Ruxolitinib datasheet.
  • Cayman Chemical. (2025). Ruxolitinib (phosphate) - Safety Data Sheet.
  • MedChemExpress. (2026). Ruxolitinib (Standard)-SDS.
  • Bioscientia. (n.d.). Deuterated Drugs.
  • National Center for Biotechnology Information. (n.d.). Ruxolitinib. PubChem Compound Summary for CID 25126798.
  • BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs.
  • The Association for Radiologic & Imaging Nursing. (n.d.). Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.